FR173657
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Cl2N5O4/c1-18-7-10-21-5-4-6-25(30(21)35-18)41-17-22-23(31)11-12-24(29(22)32)37(3)28(40)16-34-27(39)14-9-20-8-13-26(33-15-20)36-19(2)38/h4-15H,16-17H2,1-3H3,(H,34,39)(H,33,36,38)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWRUGRUFVXGC-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101144 | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167838-64-4 | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167838-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FR 173657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167838644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FR-173657 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262AL91J0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of FR173657: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR173657 is a potent, selective, and orally active non-peptide antagonist of the bradykinin B2 receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data from a range of in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its pharmacological properties. Signaling pathways and experimental workflows are visually represented to enhance understanding.
Introduction
Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The development of bradykinin B2 receptor antagonists has been a key focus for the therapeutic management of various inflammatory conditions. This compound, identified as (E)-3-(6-acetamido-3-pyridyl)-N-[N-[2,4-dichloro-3-[(2-methyl-8-quinolinyl)oxymethyl]phenyl]-N-methylaminocarbonylmethyl]acrylamide, emerged from screening programs as a promising non-peptide antagonist with high affinity and selectivity for the B2 receptor, and importantly, oral bioavailability. This guide delineates the core mechanism by which this compound exerts its pharmacological effects.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
The primary mechanism of action of this compound is the competitive and selective antagonism of the bradykinin B2 receptor. By binding to the B2 receptor, this compound prevents the binding of the endogenous ligand, bradykinin, thereby inhibiting the downstream signaling cascade that leads to various physiological and pathophysiological effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and nociceptor activation.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is coupled to Gq and Gi proteins.[1] Agonist binding initiates a cascade of intracellular events. This compound blocks the initiation of this cascade.
Quantitative Data
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize these findings.
Table 1: In Vitro Binding Affinity of this compound
| Preparation | Radioligand | IC50 (M) | Reference |
| Guinea Pig Ileum Membranes | [³H]-Bradykinin | 5.6 x 10⁻¹⁰ | [2][3] |
| Guinea Pig Lung Membranes | [³H]-Bradykinin | 8.6 x 10⁻⁹ | [4] |
| Rat Uterus Membranes | [³H]-Bradykinin | 1.5 x 10⁻⁹ | [2][3] |
| Human IMR-90 Cells | [³H]-Bradykinin | 2.9 x 10⁻⁹ | [2] |
| Human A431 Cells | [³H]-Bradykinin | 2.0 x 10⁻⁹ | [4] |
| Human W138 Cells | [³H]-Bradykinin | 2.3 x 10⁻⁹ | [4] |
| Human IMR-90 Cells | [³H]-des-Arg¹⁰-kallidin (B1) | No effect | [2][4] |
Table 2: In Vitro Functional Antagonism of this compound
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | Bradykinin | IC50 (M) | 7.9 x 10⁻⁹ | [2] |
| Guinea Pig Ileum | Bradykinin | pA2 | 9.2 | [2][3] |
| Rat Uterus | Bradykinin | pA2 | 9.1 | [5][6] |
| Rabbit Iris Sphincter Muscle | Bradykinin | pKB | 7.9 | [7] |
| Rat Duodenum | Bradykinin | pKB | 9.0 | [5][6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Endpoint | ED50 (mg/kg, oral) | Reference |
| Guinea Pig | Bradykinin-induced bronchoconstriction | 0.075 | [2][4] |
| Guinea Pig | Dextran sulfate-induced bronchoconstriction | 0.057 | [4] |
| Rat | Carrageenan-induced paw edema | 6.8 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following are representative protocols for the key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the bradykinin B2 receptor.
Protocol Details:
-
Membrane Preparation: Tissues (e.g., guinea pig ileum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of [³H]-Bradykinin and varying concentrations of this compound. Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted in a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Bradykinin (IC50) is determined by non-linear regression analysis.
Isolated Organ Bath Assay
This protocol describes the methodology for assessing the functional antagonistic activity of this compound on smooth muscle contraction.
Protocol Details:
-
Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[8] The tissue is connected to an isometric force transducer to record contractions.[8][9]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washes.
-
Cumulative Concentration-Response Curve: Bradykinin is added to the organ bath in a cumulative manner to establish a concentration-response curve for its contractile effect.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined time.
-
Post-Antagonist Concentration-Response Curve: The cumulative concentration-response curve for bradykinin is repeated in the presence of this compound.
-
Data Analysis: The rightward shift of the bradykinin concentration-response curve in the presence of this compound is used to calculate the pA2 value, which is a measure of the antagonist's affinity.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of this compound.[10]
Protocol Details:
-
Animal Preparation: Male Wistar rats are used for the study.
-
Drug Administration: this compound is administered orally at various doses. The vehicle is administered to the control group.
-
Induction of Inflammation: After a specified time following drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][11]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[12]
-
Data Analysis: The percentage inhibition of paw edema by this compound compared to the vehicle-treated group is calculated. The ED50, the dose that causes 50% inhibition of edema, is then determined.
Selectivity Profile
A crucial aspect of the pharmacological profile of this compound is its high selectivity for the bradykinin B2 receptor. Studies have shown that this compound does not significantly interact with the bradykinin B1 receptor.[2][4] Furthermore, it does not affect the contractile responses induced by other agonists such as acetylcholine, histamine, substance P, or angiotensin II, demonstrating its specificity.[5][6]
Conclusion
This compound is a well-characterized, potent, and selective non-peptide antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on the competitive blockade of this receptor, thereby inhibiting bradykinin-mediated inflammatory and nociceptive signaling. The quantitative data from in vitro and in vivo studies consistently demonstrate its high affinity and efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug development, facilitating further investigation into the therapeutic potential of bradykinin B2 receptor antagonism.
References
- 1. inotiv.com [inotiv.com]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 9. reprocell.com [reprocell.com]
- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
FR173657: A Selective Bradykinin B2 Receptor Antagonist - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent, orally active, non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator in the kallikrein-kinin system, exerts a wide range of physiological and pathological effects through the activation of two main G protein-coupled receptors: the B1 and B2 receptors.[3][4] The B2 receptor is constitutively expressed in a variety of tissues and is implicated in acute inflammatory responses, pain, vasodilation, and smooth muscle contraction.[3][4] Consequently, selective antagonists of the B2 receptor, such as this compound, represent valuable tools for investigating the role of bradykinin in these processes and hold therapeutic potential for a range of inflammatory and pain-related disorders.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies, and the underlying signaling pathways.
Core Data Presentation
In Vitro Potency and Selectivity of this compound
The following tables summarize the in vitro binding affinity and functional antagonism of this compound across various species and tissues.
| Assay Type | Species/Cell Line | Tissue/Preparation | IC50 (nM) | Ki (nM) | pA2/pKB | Reference |
| [3H]-BK Binding | Guinea Pig | Ileum Membranes | 0.56 | - | - | [1] |
| [3H]-BK Binding | Guinea Pig | Lung Membranes | 8.6 | - | - | [5] |
| [3H]-BK Binding | Rat | Uterus | 1.5 | - | - | [1][8] |
| [3H]-BK Binding | Human | IMR-90 Cells | 2.9 | 0.36 | - | [1][2] |
| [3H]-BK Binding | Human | A431 Cells | 2.0 | - | - | [5] |
| [3H]-BK Binding | Human | W138 Cells | 2.3 | - | - | [5] |
| [3H]-des-Arg10-kallidin Binding (B1) | Human | IMR-90 Cells | No effect | - | - | [1][2] |
| Functional Antagonism (BK-induced contraction) | Guinea Pig | Ileum | 7.9 | - | 9.2 | [1][2] |
| Functional Antagonism (BK-induced contraction) | Rat | Uterus | - | - | 9.1 | [9] |
| Functional Antagonism (BK-induced relaxation) | Rat | Duodenum | - | - | 9.0 | [9] |
| Functional Antagonism (BK-induced contraction) | Guinea Pig | Trachea | - | - | 9.3 | [9] |
| Functional Antagonism (BK-induced contraction) | Rabbit | Iris Sphincter | - | - | 7.9 | [10] |
| Functional Antagonism (BK-induced acidification) | Human | INT-407 Cells | - | - | 8.76 | [11] |
| Functional Antagonism (BK-induced contraction) | Human | Umbilical Vein | - | - | 8.2 | [12] |
| Functional Antagonism (BK-induced contraction) | Pig | Coronary Artery | - | - | 9.2 | [12] |
In Vivo Efficacy of this compound
The in vivo activity of this compound has been demonstrated in various animal models of inflammation, pain, and bronchoconstriction.
| Model | Species | Endpoint | Route of Administration | ED50 / ID50 | Reference |
| Bradykinin-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Oral | 0.075 mg/kg | [1][2] |
| Dextran sulfate-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Oral | 0.057 mg/kg | [5] |
| Carrageenan-induced Paw Edema | Rat | Inhibition of edema | Oral | 6.8 mg/kg | [1][2] |
| Bradykinin-induced Hypotension | Rabbit | Inhibition of hypotension | Intravenous | 57 nmol/kg | [13] |
| Bradykinin-induced Hypotension | Guinea Pig | Inhibition of hypotension | Intravenous | 215 nmol/kg | [13] |
| Bradykinin-induced Hypotension | Rat | Inhibition of hypotension | Intravenous | 187 nmol/kg | [13] |
| Bradykinin-induced Nociception | Rat | Inhibition of nociceptive behavior | Subcutaneous | 0.3 µmol/kg (reduction) | [10] |
| Bradykinin-induced Nociception | Rat | Inhibition of nociceptive behavior | Oral | 5 µmol/kg (abolished) | [10] |
| Bradykinin-induced Blood Pressure Reflexes | Rat | Inhibition of reflex | Subcutaneous | 1.1 µmol/kg | [6] |
| Caerulein-induced Pancreatitis | Rat | Inhibition of edema and enzyme retention | Oral | >500 nmol/kg | [14] |
| Caerulein-induced Pancreatitis | Rat | Inhibition of edema and enzyme retention | Subcutaneous | >30 nmol/kg | [14] |
| Xylene/Cyclophosphamide-induced Cystitis | Rat | Abolished protein extravasation | Subcutaneous | 300 nmol/kg | [14] |
| Collagenase-induced Cutaneous Inflammation | Guinea Pig | Attenuation of edema | Subcutaneous | 10 µmol/kg | [14] |
Signaling Pathways
Bradykinin B2 Receptor Signaling Cascade
Activation of the bradykinin B2 receptor initiates a cascade of intracellular events primarily through the coupling to Gq and Gi proteins.[3][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[16] The B2 receptor also stimulates the mitogen-activated protein kinase (MAPK) pathways.[3][15] this compound, as a selective antagonist, blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream signaling events.
Experimental Workflow for In Vitro Binding Assay
A typical experimental workflow to determine the binding affinity of this compound involves a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol is a generalized procedure based on methodologies described in the literature.[1][2][5]
1. Membrane Preparation:
-
Cells or tissues expressing the bradykinin B2 receptor (e.g., guinea pig ileum, IMR-90 cells) are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Assay:
-
The reaction mixture contains the membrane preparation, a fixed concentration of radiolabeled bradykinin (e.g., [3H]-Bradykinin), and varying concentrations of this compound or a vehicle control.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
3. Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Guinea Pig Ileum Contraction Assay
This functional assay assesses the antagonistic effect of this compound on bradykinin-induced smooth muscle contraction.[5][9]
1. Tissue Preparation:
-
A segment of the terminal ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution), continuously gassed with 95% O2 and 5% CO2.
-
The longitudinal muscle is prepared and mounted in an organ bath containing the physiological salt solution at 37°C.
2. Contraction Measurement:
-
The tissue is connected to an isometric force transducer to record changes in tension.
-
After an equilibration period, cumulative concentration-response curves to bradykinin are generated.
-
The tissue is then incubated with this compound for a specific period before generating a second concentration-response curve to bradykinin.
3. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximum response to a standard contractile agent (e.g., KCl).
-
The EC50 values for bradykinin in the absence and presence of this compound are calculated.
-
The pA2 value, a measure of the antagonist's potency, can be determined from the Schild plot analysis of the dose-ratio.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of this compound.[1][2]
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are used.
-
This compound or vehicle is administered orally at various doses.
2. Induction of Inflammation:
-
After a set time following drug administration (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% in saline) is made into the right hind paw of the rat.
3. Measurement of Edema:
-
The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
4. Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema by this compound is calculated by comparing the edema in the treated group to the vehicle-treated control group.
-
The ED50 value (the dose that causes 50% inhibition of edema) is then determined.
Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of this compound to inhibit bradykinin-induced airway narrowing.[1][5]
1. Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are anesthetized.
-
The trachea is cannulated for artificial ventilation, and a jugular vein is cannulated for drug administration.
-
Bronchoconstriction is measured as an increase in pulmonary inflation pressure.
2. Induction of Bronchoconstriction:
-
A stable baseline of inflation pressure is established.
-
Bradykinin is administered intravenously to induce bronchoconstriction.
3. Antagonist Administration and Challenge:
-
This compound or vehicle is administered orally or intravenously.
-
After a predetermined time, the bradykinin challenge is repeated.
4. Data Analysis:
-
The percentage inhibition of the bradykinin-induced increase in inflation pressure by this compound is calculated.
-
The ED50 value is determined from the dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of inflammation and pain. Its oral bioavailability makes it a particularly useful tool for preclinical research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate the role of the bradykinin B2 receptor in health and disease and to explore its therapeutic potential. Further research into the specific effects of this compound on downstream signaling components, such as individual MAP kinases, will provide a more detailed understanding of its mechanism of action.
References
- 1. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 2. researchgate.net [researchgate.net]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. inotiv.com [inotiv.com]
- 6. Bradykinin Signalling to MAP Kinase: Cell-Specific Connec... [degruyterbrill.com]
- 7. Evidence for reduction of bradykinin-induced bronchoconstriction in guinea-pigs by release of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of bradykinin-induced bronchoconstriction in the guinea-pig by a synthetic B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bronchoconstrictor action of bradykinin in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bradykinin signalling to MAP kinase: cell-specific connections versus principle mitogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of FR173657 in Nociception and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR173657 is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor. This technical guide provides an in-depth analysis of its mechanism of action and its role in nociception and pain pathways, based on preclinical evidence. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel analgesic therapies.
Introduction to this compound and the Kallikrein-Kinin System
Pain, particularly inflammatory pain, is a complex physiological process involving a multitude of signaling molecules and pathways. One of the key players in the generation of pain and inflammation is the kallikrein-kinin system, which produces bradykinin and its metabolites.[1][2] Bradykinin exerts its effects through the activation of two G-protein coupled receptors: the B1 and B2 receptors.[3][4] The B2 receptor is constitutively expressed on sensory neurons and is responsible for the acute pain response to bradykinin.[1][5] In contrast, the B1 receptor is typically upregulated during inflammation and is thought to contribute to chronic pain states.[2][3][4]
This compound, chemically identified as (E)-3-(6-acetamido-3-pyridyl)-N-[N-(2, 4-dichloro-3-[(2-methyl-8-quinolinyl) oxymethyl] phenyl]-N-methylaminocarbonylmethyl] acrylamide, is a non-peptide antagonist that selectively targets the bradykinin B2 receptor.[6][7] Its development represents a significant step towards orally active B2 receptor antagonists for the potential treatment of pain and inflammatory conditions.[8] This guide will delve into the preclinical data that elucidates the role of this compound in modulating nociceptive signaling.
Mechanism of Action: Antagonism of the Bradykinin B2 Receptor
This compound functions as a competitive antagonist at the bradykinin B2 receptor in some preparations, while exhibiting non-competitive antagonism in others.[6][9] By binding to the B2 receptor, this compound prevents the binding of bradykinin, thereby inhibiting the downstream signaling cascades that lead to neuronal depolarization and the sensation of pain.
Bradykinin B2 Receptor Signaling Pathway in Nociception
The activation of the bradykinin B2 receptor on primary afferent neurons initiates a signaling cascade that sensitizes and activates these neurons. This process is central to the generation of pain signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of FR173657: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR173657 is a potent, selective, and orally active non-peptide antagonist of the bradykinin B2 receptor. Emerging research has highlighted its significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the core anti-inflammatory characteristics of this compound, including its mechanism of action, quantitative efficacy data from key experimental studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the investigation and development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. The kallikrein-kinin system, and its primary effector peptide bradykinin, are key mediators of the inflammatory cascade. Bradykinin, acting through its B2 receptor, elicits a variety of pro-inflammatory effects, including vasodilation, increased vascular permeability, and pain. Consequently, antagonism of the bradykinin B2 receptor represents a promising therapeutic strategy for the management of inflammatory conditions. This compound has been identified as a highly selective and potent antagonist of this receptor, demonstrating significant anti-inflammatory efficacy in various animal models. This document synthesizes the current knowledge on the anti-inflammatory properties of this compound.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding of bradykinin, the B2 receptor activates Gq and Gi proteins, initiating a downstream signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling cascade ultimately results in the cardinal signs of inflammation: vasodilation, increased vascular permeability (leading to edema), and the sensation of pain. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound effectively abrogates these downstream inflammatory responses.[3]
Quantitative Efficacy Data
The anti-inflammatory activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Assay | Species/Cell Line | Parameter | Value | Reference |
| [3H]-BK Binding | Guinea Pig Ileum Membranes | IC50 | 5.6 x 10-10 M | [3] |
| [3H]-BK Binding | Rat Uterus | IC50 | 1.5 x 10-9 M | [3] |
| [3H]-BK Binding | Human IMR-90 Cells | IC50 | 2.9 x 10-9 M | [3] |
| BK-induced Contraction | Guinea Pig Isolated Ileum | IC50 | 7.9 x 10-9 M | [3] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Model | Species | Administration | Parameter | Value | Reference |
| Carrageenin-induced Paw Edema | Rat | Oral | ED50 | 6.8 mg/kg | [4] |
| Bradykinin-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.075 mg/kg | [4] |
| Bradykinin-induced Hypotension | Rabbit | IV | ID50 | 57 nmol/kg | [5] |
| Bradykinin-induced Hypotension | Guinea Pig | IV | ID50 | 215 nmol/kg | [5] |
| Bradykinin-induced Hypotension | Rat | IV | ID50 | 187 nmol/kg | [5] |
| Bradykinin-induced Nociception | Rat | Subcutaneous | - | Abolished at 3 µmol/kg | [6][7] |
| Bradykinin-induced Nociception | Rat | Oral | - | Abolished at 5 µmol/kg | [6][7] |
| Caerulein-induced Pancreatitis (Edema) | Rat | Oral | - | Inhibited at ≥500 nmol/kg | [8] |
| Caerulein-induced Pancreatitis (Edema) | Rat | Subcutaneous | - | Inhibited at ≥30 nmol/kg | [8] |
| Ovalbumin-induced Plasma Extravasation | Guinea Pig | Oral | - | Inhibited at 20 mg/kg | [9] |
Experimental Protocols
Detailed methodologies for key in vivo models used to assess the anti-inflammatory properties of this compound are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay for evaluating acute inflammation.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are used.
-
Test Compound Administration: this compound is administered orally at the desired doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 value is then determined.
Caerulein-Induced Pancreatitis in Rats
This model mimics the inflammatory processes observed in acute pancreatitis.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted overnight with free access to water.
-
Test Compound Administration: this compound is administered orally or subcutaneously at the desired doses prior to the induction of pancreatitis.
-
Induction of Pancreatitis: Pancreatitis is induced by hourly intraperitoneal injections of caerulein (e.g., 50 µg/kg) for up to 9 consecutive hours.[12]
-
Sample Collection and Analysis: At the end of the experiment, blood samples are collected for the measurement of serum amylase and lipase levels. The pancreas is excised, weighed to assess edema, and processed for histological examination.[12][13]
-
Data Analysis: The effects of this compound on pancreatic edema, serum enzyme levels, and histological changes are compared to the control group.
Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This model is used to evaluate the protective effects of compounds against airway inflammation and hyperreactivity.
Protocol:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs (300-400g) are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and airway opening pressure is monitored.[14]
-
Test Compound Administration: this compound is administered orally prior to the bradykinin challenge.
-
Induction of Bronchoconstriction: A bolus intravenous injection of bradykinin is administered to induce bronchoconstriction, which is measured as an increase in airway opening pressure.[14]
-
Data Analysis: The dose of this compound that causes a 50% inhibition of the bradykinin-induced bronchoconstriction (ED50) is calculated.
Conclusion
This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated anti-inflammatory properties in a variety of preclinical models. Its oral bioavailability further enhances its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound for the treatment of inflammatory diseases. Future research should focus on elucidating its efficacy in chronic inflammatory models and its safety profile in long-term studies.
References
- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 2. Activation of bradykinin B2 receptor induced the inflammatory responses of cytosolic phospholipase A2 after the early traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of FR173657 in Attenuating Bradykinin-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of FR173657, a potent and selective nonpeptide antagonist of the bradykinin B2 receptor. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways. This information is intended to support further research and development in the therapeutic application of bradykinin B2 receptor antagonists for inflammatory conditions.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor, a key player in the inflammatory cascade.[1][2] Bradykinin, a potent inflammatory mediator, triggers a range of physiological responses upon binding to the B2 receptor, including vasodilation, increased vascular permeability, and pain.[3][4] By competitively inhibiting this interaction, this compound effectively mitigates these pro-inflammatory signals.[2][5]
Quantitative Efficacy of this compound
The following tables summarize the quantitative data from various in vivo and in vitro studies, demonstrating the potent and specific inhibitory effects of this compound on bradykinin-induced inflammatory responses.
Table 1: In Vivo Inhibition of Bradykinin-Induced Edema and Plasma Extravasation
| Model | Species | Bradykinin Challenge | This compound Dose (s.c.) | Inhibition | Citation |
| Paw Edema | Rat | 30 nmol (subplantar) | 1 µmol/kg | Significant Inhibition | [1] |
| Paw Edema | Rat | 30 nmol (subplantar) | 3 µmol/kg | Significant Inhibition (max ~50%) | [1] |
| Plasma Protein Extravasation (Pancreas & Duodenum) | Rat | 11 nmol/kg (i.v. infusion) | 30 nmol/kg | Complete Abolishment | [1] |
| Carrageenin-Induced Paw Edema | Rat | - | 6.8 mg/kg (p.o.) | ED₅₀ | [2][6] |
| Carrageenin-Induced Pleurisy (Plasma Exudation) | Rat | - | 30 mg/kg (p.o.) | 50-77% reduction |
Table 2: In Vivo Inhibition of Bradykinin-Induced Bronchoconstriction and Hypotension
| Model | Species | Bradykinin Challenge | This compound Dose | Effect | Citation |
| Bronchoconstriction | Guinea Pig | 20 nmol/kg (i.v.) | 1 µmol/kg (s.c.) | Reduced to 58±9% of initial value | [1] |
| Bronchoconstriction | Guinea Pig | 20 nmol/kg (i.v.) | 10 µmol/kg (s.c.) | Reduced to 9±7% of initial value | [1] |
| Bronchoconstriction | Guinea Pig | - | 0.075 mg/kg (p.o.) | ED₅₀ | [2][6] |
| Hypotension | Rat | 50 pmol (i.v.) | 100 nmol/kg (s.c.) | Significant Inhibition | [1] |
| Hypotension | Rat | 50 pmol (i.v.) | 300 nmol/kg (s.c.) | Complete Abolishment | [1] |
Table 3: In Vitro Receptor Binding and Functional Antagonism
| Preparation | Ligand/Agonist | This compound Concentration | Metric | Value | Citation |
| Guinea-pig ileum membranes | [³H]-BK | - | IC₅₀ | 5.6 x 10⁻¹⁰ M | [2] |
| Rat uterus membranes | [³H]-BK | - | IC₅₀ | 1.5 x 10⁻⁹ M | [2][6] |
| Human lung fibroblast IMR-90 cells | [³H]-BK | - | IC₅₀ | 2.9 x 10⁻⁹ M | [2][6] |
| Human lung fibroblast IMR-90 cells | [³H]-BK | - | Kᵢ | 3.6 x 10⁻¹⁰ M | [2][7] |
| Guinea-pig isolated ileum | Bradykinin | - | IC₅₀ | 7.9 x 10⁻⁹ M | [2] |
| Rabbit isolated iris sphincter muscle | Bradykinin | - | pKₛ | 7.9 | [8][9] |
| Rat isolated duodenum | Bradykinin | - | pKₛ | 9.0 ± 0.2 | [5] |
| Rat isolated uterus | Bradykinin | - | pA₂ | 9.1 | [5] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the efficacy of this compound.
1. Bradykinin-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A subplantar injection of bradykinin (30 nmol) is administered to the hind paw of anesthetized rats. The paw volume is measured before and at various time points after the injection using a plethysmometer.
-
Treatment: this compound is administered subcutaneously at doses ranging from 0.3 to 30 µmol/kg, 60 minutes prior to the bradykinin injection.
-
Outcome Measure: The increase in paw volume is calculated and the percentage of inhibition by this compound is determined by comparing the swelling in treated versus vehicle-control groups.[1]
2. Bradykinin-Induced Plasma Protein Extravasation in Rats
-
Animals: Male Sprague-Dawley rats, pre-treated with captopril to prevent kinin degradation.
-
Procedure: Evans blue dye (20 mg/kg) is injected intravenously to label plasma proteins. Bradykinin (11 nmol/kg) is then infused intravenously over 20 minutes.
-
Treatment: this compound is administered subcutaneously at doses of 3, 10, and 30 nmol/kg, 60 minutes before the bradykinin infusion.
-
Outcome Measure: After sacrifice, the pancreas and duodenum are removed, and the extravasated Evans blue dye is extracted and quantified spectrophotometrically at 620 nm. The amount of extravasated dye in treated animals is compared to that in control animals.[1]
3. Bradykinin-Induced Bronchoconstriction in Guinea Pigs
-
Animals: Anesthetized and artificially respirated guinea pigs.
-
Procedure: Pulmonary inflation pressure is monitored as an index of bronchoconstriction. Bradykinin (20 nmol/kg) is administered intravenously.
-
Treatment: this compound is administered subcutaneously at doses of 1 and 10 µmol/kg, 60 minutes before the bradykinin challenge.
-
Outcome Measure: The increase in pulmonary inflation pressure is recorded, and the percentage of reduction in the bronchoconstrictor response is calculated for the this compound-treated groups.[1]
4. In Vitro Receptor Binding Assay
-
Preparation: Membranes from guinea-pig ileum, rat uterus, or human lung fibroblast IMR-90 cells expressing B2 receptors.
-
Procedure: The membranes are incubated with a radiolabeled bradykinin analog, [³H]-BK, in the presence of increasing concentrations of this compound.
-
Outcome Measure: The amount of bound radioactivity is measured after separation of bound and free ligand. The concentration of this compound that inhibits 50% of the specific [³H]-BK binding (IC₅₀) is determined.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the bradykinin signaling pathway and a typical experimental workflow for evaluating an antagonist like this compound.
References
- 1. Effects of this compound, a non-peptide B2 antagonist, on kinin-induced hypotension, visceral and peripheral oedema formation and bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin - Wikipedia [en.wikipedia.org]
- 4. Bradykinin [flipper.diff.org]
- 5. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the Nonpeptide Bradykinin B2 Receptor Antagonist FR173657: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent, selective, and orally active nonpeptide antagonist of the bradykinin B2 receptor.[1] Developed by Fujisawa Pharmaceutical Co., Ltd., this small molecule holds significant therapeutic potential for the treatment of various inflammatory conditions, pain, and allergic diseases where the kallikrein-kinin system plays a crucial pathological role.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Assay Type | Preparation | Species | Parameter | Value | Reference(s) |
| Radioligand Binding | Ileum Membranes | Guinea Pig | IC50 (nM) | 0.46 | [1] |
| Radioligand Binding | Lung Membranes | Guinea Pig | IC50 (nM) | 8.6 | [1] |
| Radioligand Binding | Uterus | Rat | IC50 (nM) | 1.5 | [3] |
| Radioligand Binding | A431 Cells | Human | IC50 (nM) | 2.0 | [1] |
| Radioligand Binding | W138 Cells | Human | IC50 (nM) | 2.3 | [1] |
| Radioligand Binding | IMR90 Cells | Human | IC50 (nM) | 1.7 - 2.9 | [1][3] |
| Radioligand Binding | IMR90 Cells | Human | Ki (nM) | 0.36 | [3] |
| Functional Assay (Ileum Contraction) | Isolated Ileum | Guinea Pig | IC50 (nM) | 6.1 - 7.9 | [1][3] |
| Functional Assay (Ileum Contraction) | Isolated Ileum | Guinea Pig | pA2 | 9.2 | [3] |
| Functional Assay (Iris Sphincter Contraction) | Isolated Iris Sphincter | Rabbit | pKB | 7.9 | [2] |
| Functional Assay (Uterus Contraction) | Isolated Uterus | Rat | pA2 | 9.1 | |
| Functional Assay (Duodenum Relaxation) | Isolated Duodenum | Rat | pKB | 9.0 | |
| Functional Assay (Trachea Contraction) | Isolated Trachea | Guinea Pig | Affinity Estimate | 9.3 |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration | Parameter | Value (mg/kg) | Reference(s) |
| Bradykinin-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.075 | [1][3] |
| Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.057 | [1] |
| Carrageenin-induced Paw Edema | Rat | Oral | ED50 | 6.8 | [3] |
| Bradykinin-induced Nociceptive Behavior | Rat | Subcutaneous | - | 0.3 - 3 µmol/kg | [2] |
| Bradykinin-induced Nociceptive Behavior | Rat | Oral | - | 5 µmol/kg | [2] |
| Bradykinin-induced Blood Pressure Reflex | Rat | Subcutaneous | ID50 | 1.1 µmol/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from guinea pig ileum, lung, or cultured human cells (e.g., IMR90).
-
[3H]-Bradykinin (Radioligand).
-
This compound (Test compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and peptidase inhibitors like captopril and bacitracin).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [3H]-Bradykinin and varying concentrations of this compound in the binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
-
The incubation is carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Bradykinin) is calculated by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of this compound on bradykinin-induced smooth muscle contraction.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (or Tyrode's solution), gassed with 95% O2 and 5% CO2.
-
Bradykinin.
-
This compound.
-
Isolated organ bath system with an isometric force transducer.
Procedure:
-
A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution at 37°C.
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes).
-
Cumulative concentration-response curves to bradykinin are generated by adding increasing concentrations of bradykinin to the organ bath.
-
To determine the antagonistic effect of this compound, the tissue is pre-incubated with the antagonist for a specific duration before generating the bradykinin concentration-response curve.
-
The contractile responses are recorded, and the IC50 or pA2 values are calculated. A Schild analysis can be performed to determine the nature of the antagonism.
In Vivo Bradykinin-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting bradykinin-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., urethane).
-
Tracheal cannula.
-
Ventilator.
-
Pressure transducer to measure pulmonary inflation pressure.
-
Bradykinin.
-
This compound.
Procedure:
-
Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
-
A pressure transducer is connected to the tracheal cannula to monitor changes in pulmonary inflation pressure, an index of bronchoconstriction.
-
This compound or vehicle is administered orally at a specified time before the bradykinin challenge.
-
A baseline pulmonary inflation pressure is established.
-
Bradykinin is administered intravenously to induce bronchoconstriction, and the increase in pulmonary inflation pressure is recorded.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the bradykinin-induced increase in pulmonary inflation pressure. The ED50 value is then determined.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory activity of this compound in a model of acute inflammation.
Materials:
-
Male Sprague-Dawley rats.
-
Carrageenan solution (1% in saline).
-
Plethysmometer or calipers.
-
This compound.
Procedure:
-
The basal paw volume of the rats is measured using a plethysmometer or calipers.
-
This compound or vehicle is administered orally.
-
After a specified time (e.g., 1 hour), a subplantar injection of carrageenan is administered into the right hind paw to induce inflammation.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume (edema) is calculated for both the control and this compound-treated groups.
-
The percentage inhibition of edema by this compound is determined, and the ED50 value is calculated.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the bradykinin B2 receptor signaling pathway and the mechanism of inhibition by this compound. Bradykinin binding to its G-protein coupled receptor (GPCR), the B2 receptor, activates both Gq and Gi signaling pathways. The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the binding of bradykinin to the B2 receptor and thereby inhibiting these downstream signaling events.
References
FR173657: A Technical Overview of its High Selectivity for the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of FR173657, a nonpeptide antagonist, and its remarkable selectivity for the bradykinin B2 receptor over the B1 receptor. The following sections detail quantitative binding data, experimental methodologies employed in its characterization, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Findings: Potency and Selectivity of this compound
This compound has been identified as a potent and highly selective antagonist of the bradykinin B2 receptor.[1][2][3] This selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects and allows for a more precise pharmacological intervention. The compound has demonstrated significant affinity for the B2 receptor across various species and tissues, while exhibiting negligible interaction with the B1 receptor.[1][2]
Quantitative Data Summary
The binding affinity and inhibitory concentration of this compound for the bradykinin B2 receptor have been quantified in numerous studies. The following tables summarize these key quantitative metrics.
Table 1: Inhibitory Concentration (IC50) of this compound at the Bradykinin B2 Receptor
| Species/Tissue/Cell Line | IC50 (M) | Reference |
| Guinea-pig ileum membranes | 5.6 x 10⁻¹⁰ | [1] |
| Rat uterus | 1.5 x 10⁻⁹ | [1] |
| Human lung fibroblast IMR-90 cells | 2.9 x 10⁻⁹ | [1] |
| Pig B2 Receptor | 0.56 x 10⁻⁹ | [4] |
| Rat B2 Receptor | 1.5 x 10⁻⁹ | [4] |
| Human B2 Receptor (CHO cells) | 2.9 x 10⁻⁹ | [4] |
| Guinea pig ileum | 4.6 x 10⁻¹⁰ | [2] |
| Guinea pig lung | 8.6 x 10⁻⁹ | [2] |
| Human A431 cells | 2.0 x 10⁻⁹ | [2] |
| Human W138 cells | 2.3 x 10⁻⁹ | [2] |
| Human IMR90 cells | 1.7 x 10⁻⁹ | [2] |
| Guinea pig ileum (functional assay) | 7.9 x 10⁻⁹ | [1][5] |
Table 2: Binding Affinity (Ki) of this compound at the Bradykinin B2 Receptor
| Species/Cell Line | Ki (M) | Reference |
| Human lung fibroblast IMR-90 cells | 3.6 x 10⁻¹⁰ | [1][5] |
Table 3: Selectivity Profile of this compound
| Receptor | Activity | Observation | Reference |
| Bradykinin B1 Receptor | No significant binding | Did not reduce [³H]-des-Arg¹⁰-kallidin binding to B1 receptors in human lung fibroblast IMR-90 cells. | [1][2] |
| Other Receptors | No significant binding | Did not inhibit specific radioligand binding to other receptor sites. | [1] |
Key Experimental Protocols
The characterization of this compound's selectivity has relied on well-established pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the bradykinin B1 and B2 receptors.
Protocol for B2 Receptor Binding:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., guinea-pig ileum, rat uterus) or cultured cells (e.g., human IMR-90 fibroblasts) known to express the B2 receptor.[1]
-
Incubation: The membranes are incubated with a specific radioligand for the B2 receptor, typically [³H]-bradykinin ([³H]-BK).[1][2]
-
Competition: A range of concentrations of this compound are added to the incubation mixture to compete with [³H]-BK for binding to the B2 receptors.[1]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-BK (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[1]
Protocol for B1 Receptor Binding:
-
Cell Culture and Induction: Human lung fibroblast IMR-90 cells are cultured. As the B1 receptor is often inducible, cells may be treated with an inflammatory mediator like interleukin-1β (IL-1β) to upregulate B1 receptor expression.[5]
-
Incubation: The cells or their membranes are incubated with a specific radioligand for the B1 receptor, [³H]-des-Arg¹⁰-kallidin.[1][2]
-
Competition: Increasing concentrations of this compound are added to assess its ability to displace the B1-selective radioligand.[1]
-
Separation and Quantification: Similar to the B2 binding assay, bound and free radioligands are separated, and the radioactivity is quantified.
-
Data Analysis: The data is analyzed to determine if this compound can inhibit the binding of [³H]-des-Arg¹⁰-kallidin.
References
- 1. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Potential of FR173657 in Allergic Diseases: A Technical Guide on Bradykinin B2 Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Allergic diseases such as asthma are characterized by complex inflammatory cascades. While the role of histamine and leukotrienes is well-established, the contribution of the kallikrein-kinin system, particularly bradykinin, is an area of growing therapeutic interest. Bradykinin, acting via its B2 receptor, is a potent mediator of vasodilation, increased vascular permeability, and plasma extravasation, which are key pathological features of allergic airway inflammation. FR173657 is a potent, selective, and orally active non-peptide antagonist of the bradykinin B2 receptor. Preclinical evidence demonstrates its efficacy in blocking allergen-induced plasma extravasation in the airways, suggesting a targeted therapeutic application for mitigating edema and fluid leakage associated with allergic reactions. This technical guide provides a detailed overview of the mechanism, preclinical data, and experimental protocols related to this compound.
The Role of the Bradykinin B2 Receptor in Allergic Airway Inflammation
During an allergic response in the airways, mast cell degranulation releases various proteases that can activate the kallikrein-kinin system, leading to the generation of bradykinin. Bradykinin then binds to the B2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on endothelial cells. This interaction triggers a signaling cascade that results in increased capillary permeability and subsequent plasma extravasation into the surrounding tissue, contributing to airway wall edema and narrowing of the bronchial passages. Therefore, antagonizing the B2 receptor presents a direct mechanism to inhibit this aspect of the allergic inflammatory response.
This compound: Mechanism of Action
This compound functions as a competitive antagonist at the bradykinin B2 receptor. By occupying the receptor's binding site, it prevents bradykinin from initiating the downstream signaling responsible for inflammatory effects. Its high affinity and selectivity for the B2 receptor over the B1 receptor ensure targeted activity against the acute effects of bradykinin.
Caption: this compound competitively antagonizes the Bradykinin B2 receptor, blocking the signaling that leads to plasma extravasation.
Preclinical Efficacy: Quantitative Data
The potency and efficacy of this compound have been characterized in both in vitro and in vivo models.
In Vitro Characterization
This compound demonstrates high binding affinity for the B2 receptor and potent functional antagonism.[1]
Table 1: In Vitro Activity of this compound
| Assay | Tissue / Cell Line | Species | IC50 Value (M) |
|---|---|---|---|
| [3H]Bradykinin Binding | Ileum Membranes | Guinea Pig | 4.6 x 10⁻¹⁰ |
| [3H]Bradykinin Binding | Lung Membranes | Guinea Pig | 8.6 x 10⁻⁹ |
| [3H]Bradykinin Binding | A431 Cells | Human | 2.0 x 10⁻⁹ |
| [3H]Bradykinin Binding | W138 Cells | Human | 2.3 x 10⁻⁹ |
| [3H]Bradykinin Binding | IMR90 Cells | Human | 1.7 x 10⁻⁹ |
| Functional Inhibition (BK-induced contraction) | Ileum | Guinea Pig | 6.1 x 10⁻⁹ |
In Vivo Efficacy in Airway Models
Studies in guinea pigs, a relevant model for airway pharmacology, confirm the oral activity of this compound in preventing both agonist- and allergen-induced airway responses.
Table 2: In Vivo Efficacy of this compound on Bronchoconstriction[1]
| Inducing Agent | Endpoint | Administration Route | ED50 Value (mg/kg) |
|---|---|---|---|
| Bradykinin | Bronchoconstriction | Oral | 0.075 |
| Dextran Sulfate (Kinin Activator) | Bronchoconstriction | Oral | 0.057 |
Most relevant to allergic disease, this compound significantly inhibits plasma extravasation in the airways of sensitized animals challenged with an allergen.[2]
Table 3: Inhibition of Allergen-Induced Plasma Extravasation by this compound[2]
| Airway Location | Treatment | Percent Inhibition (Mean ± SEM) |
|---|---|---|
| Trachea | This compound (20 mg/kg, p.o.) | 77 ± 14.2% |
| Main Bronchi | this compound (20 mg/kg, p.o.) | 65 ± 11.2% |
Key Experimental Protocols
Allergen-Induced Airway Plasma Extravasation in Guinea Pigs[2]
This protocol is designed to assess the ability of a compound to inhibit the increase in vascular permeability in the airways following an allergic reaction.
Caption: Experimental workflow for measuring allergen-induced plasma extravasation in guinea pig airways.
-
Animal Sensitization: Male Hartley guinea pigs are actively sensitized with two intraperitoneal (i.p.) injections of ovalbumin (10 mg/kg) on day 0 and day 7. Experiments are conducted on day 21.
-
Drug Administration: this compound (20 mg/kg) or vehicle is administered orally (p.o.) 1 hour before the allergen challenge.
-
Permeability Marker: Evans blue dye (20 mg/kg), which binds to plasma albumin, is injected intravenously (i.v.) 5 minutes prior to the challenge.
-
Allergen Challenge: Animals are exposed to an aerosol of 5% ovalbumin for 2 minutes.
-
Sample Collection: Five minutes after the challenge, the thoracic cavity is opened, and the vasculature is perfused with saline to remove intravascular dye.
-
Quantification: The trachea and main bronchi are dissected. The extravasated Evans blue dye is extracted from the tissue using formamide and quantified by measuring light absorbance at 620 nm.
Rationale and Future Directions
The available preclinical data strongly indicates that this compound is a potent and orally bioavailable antagonist of the bradykinin B2 receptor. Its demonstrated ability to inhibit allergen-induced plasma extravasation provides a clear therapeutic rationale for its use in allergic conditions where vascular leakage and edema are significant pathological components, such as in the acute phase of allergic asthma and allergic rhinitis.
Caption: Logical framework for the development and future investigation of this compound for allergic airway disease.
Future research should aim to characterize the effects of this compound in chronic models of allergic asthma that incorporate measurements of airway hyperresponsiveness (AHR), eosinophilic and other leukocytic infiltration, and airway remodeling. Similarly, its potential in atopic dermatitis could be explored by investigating its effects on skin edema, inflammation, and pruritus in relevant animal models. Such studies would provide a more complete picture of the therapeutic potential of bradykinin B2 receptor antagonism across the spectrum of allergic diseases.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the orally active non-peptide bradykinin B2 receptor antagonist, this compound, on plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
FR173657: A Comprehensive Technical Guide to its Impact on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR173657 is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action and its inhibitory effects on smooth muscle contraction. It consolidates key quantitative data from various in vitro and in vivo studies, details the experimental protocols used for its pharmacological characterization, and provides visual representations of the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of smooth muscle physiology and the development of related therapeutics.
Introduction
Bradykinin (BK) is a potent inflammatory mediator that elicits a variety of physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction. These effects are primarily mediated through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This compound, with the chemical name (E)-3-(6-acetamido-3-pyridyl)-N-[N-[2,4-dichloro-3-[(2-methyl-8-quinolinyl)oxymethyl]phenyl]-N-methylaminocarbonylmethyl]acrylamide, has emerged as a highly selective and orally active antagonist of the B2 receptor.[1][2] Its ability to specifically block the actions of bradykinin on smooth muscle makes it a valuable tool for research and a potential therapeutic agent for conditions involving excessive bradykinin activity, such as inflammatory diseases and pain.[2][3]
Mechanism of Action: Antagonism of the Bradykinin B2 Receptor
This compound exerts its effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of the endogenous agonist, bradykinin.[1] In some smooth muscle preparations, such as the rat uterus, this compound acts as a competitive antagonist, causing a parallel rightward shift in the concentration-response curve of bradykinin without affecting the maximum response.[1] However, in other tissues, it may exhibit a non-competitive mode of antagonism, characterized by a rightward shift and a depression of the maximal response to bradykinin.[4][5] This selectivity for the B2 receptor is a key feature of this compound, as it shows no significant activity at B1 receptors or other receptors for common contractile agents like acetylcholine, histamine, or angiotensin II.[1][2][4]
Signaling Pathway of Bradykinin B2 Receptor in Smooth Muscle Contraction
The activation of the bradykinin B2 receptor in smooth muscle cells initiates a dual signaling cascade through its coupling to Gq/11 and G12/13 proteins.[6]
-
Gq/11 Pathway: Upon bradykinin binding, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the cross-bridge cycling of actin and myosin filaments, which results in smooth muscle contraction.[7]
-
G12/13 Pathway: The Gα12/13 subunit activates the RhoA/Rho-kinase (ROCK) pathway.[6] Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, contributing to the contractile response, a phenomenon often referred to as calcium sensitization.[6]
The following diagram illustrates this signaling pathway:
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies across different species and tissue preparations. The following tables summarize key quantitative data.
Table 1: In Vitro Antagonist Potency of this compound
| Tissue Preparation | Species | Parameter | Value | Reference |
| Ileum | Guinea Pig | IC50 | 6.1 x 10⁻⁹ M | [2] |
| Ileum | Guinea Pig | IC50 | 7.9 x 10⁻⁹ M | [8] |
| Ileum | Guinea Pig | pKB | 8.7 | [1] |
| Ileum | Guinea Pig | pA2 | 9.2 | [9] |
| Ileum Membranes | Guinea Pig | IC50 ([³H]BK binding) | 4.6 x 10⁻¹⁰ M | [2] |
| Lung Membranes | Guinea Pig | IC50 ([³H]BK binding) | 8.6 x 10⁻⁹ M | [2] |
| Uterus | Rat | pA2 | 9.1 | [1] |
| Uterus Membranes | Rat | IC50 ([³H]BK binding) | 1.5 x 10⁻⁹ M | [8] |
| Duodenum | Rat | pKB | 9.0 ± 0.2 | [1] |
| Trachea | Guinea Pig | Affinity Estimate | 9.3 | [1] |
| Rabbit Isolated Perfused Ear | Rabbit | - | Abolished BK effects at 300 nM | [1] |
| Jugular Vein | Rabbit | pA2 | 8.9 | [4] |
| Coronary Artery | Pig | pKB | 9.2 | [4] |
| Umbilical Vein | Human | pA2 | 8.2 | [4] |
| IMR-90 Cells | Human | IC50 ([³H]BK binding) | 2.9 x 10⁻⁹ M | [8] |
| A431 Cells | Human | IC50 ([³H]BK binding) | 2.0 x 10⁻⁹ M | [2] |
| W138 Cells | Human | IC50 ([³H]BK binding) | 2.3 x 10⁻⁹ M | [2] |
Table 2: In Vivo Antagonist Potency of this compound
| Model | Species | Route of Administration | Parameter | Value | Reference |
| BK-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.075 mg/kg | [2] |
| Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.057 mg/kg | [2] |
| BK-induced Hypotension | Rabbit | - | ID50 | 57 ± 9 nmol/kg | [10] |
| BK-induced Hypotension | Guinea Pig | - | ID50 | 215 ± 56 nmol/kg | [10] |
| BK-induced Hypotension | Rat | - | ID50 | 187 ± 50 nmol/kg | [10] |
| BK-induced Nociception | Rat | Subcutaneous | - | Reduced at 0.3 µmol/kg, abolished at 3 µmol/kg | [3] |
| BK-induced Nociception | Rat | Oral | - | Abolished at 5 µmol/kg | [3] |
Experimental Protocols
The pharmacological characterization of this compound has predominantly relied on isolated organ bath techniques to assess its impact on smooth muscle contraction.
Isolated Organ Bath for Smooth Muscle Contractility
This protocol provides a generalized methodology for assessing the effect of this compound on agonist-induced smooth muscle contraction.
Objective: To determine the antagonist potency of this compound against bradykinin-induced smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat uterus)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Bradykinin (agonist)
-
This compound (antagonist)
-
Other contractile agents for selectivity testing (e.g., acetylcholine, histamine)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue (e.g., a segment of ileum or a uterine horn).
-
Clean the tissue of any adhering fat and connective tissue.
-
Cut the tissue into strips of appropriate size (e.g., 2-3 cm for ileum).
-
-
Tissue Mounting:
-
Suspend the tissue strip in the organ bath chamber containing pre-warmed and aerated physiological salt solution.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isotonic transducer.
-
Apply an initial resting tension to the tissue (e.g., 1 g) and allow it to equilibrate for a specified period (e.g., 60 minutes), with regular washing of the bath solution.
-
-
Concentration-Response Curve for Bradykinin:
-
After equilibration, obtain a cumulative concentration-response curve for bradykinin.
-
Add bradykinin to the organ bath in increasing concentrations, allowing the contractile response to reach a plateau at each concentration before adding the next.
-
Record the magnitude of contraction at each concentration.
-
-
Antagonist Incubation:
-
Wash the tissue thoroughly to remove the agonist and allow it to return to baseline.
-
Introduce a known concentration of this compound into the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Concentration-Response Curve in the Presence of this compound:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for bradykinin.
-
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (DR) for each concentration of this compound used. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
For a competitive antagonist, the Schild plot should yield a straight line with a slope of approximately 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
The following diagram illustrates the experimental workflow:
Logical Relationships in Competitive Antagonism
The interaction between an agonist (Bradykinin), a competitive antagonist (this compound), and the receptor (B2 Receptor) can be visualized as a dynamic equilibrium. The antagonist reversibly binds to the receptor, preventing the agonist from binding and eliciting a response. Increasing the concentration of the agonist can overcome the effect of a fixed concentration of the competitive antagonist.
Conclusion
This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist. Its inhibitory action on smooth muscle contraction is a direct consequence of its ability to block the signaling cascade initiated by bradykinin. The comprehensive quantitative data and detailed experimental protocols presented in this guide underscore its utility as a pharmacological tool for investigating the role of the kinin-kallikrein system in smooth muscle physiology and pathology. For drug development professionals, this compound represents a significant lead compound in the pursuit of novel therapeutics for a range of inflammatory and pain-related disorders.
References
- 1. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B2 receptors and coupling mechanisms in the smooth muscle of the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin regulates calpain and proinflammatory signaling through TRPM7-sensitive pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B2 receptors and coupling mechanisms in the smooth muscle of the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross Talk between β-Adrenergic and Bradykinin B2 Receptors Results in Cooperative Regulation of Cyclic AMP Accumulation and Mitogen-Activated Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradykinin B2 receptor-mediated phosphoinositide hydrolysis in bovine cultured tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bradykinin B2 receptor is a delayed early response gene for platelet-derived growth factor in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a novel nonpeptide bradykinin B2 receptor antagonist on intestinal and airway smooth muscle: further evidence for the tracheal B3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Oral Efficacy of FR173657: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Pharmacology of a Potent Bradykinin B2 Receptor Antagonist
Abstract
FR173657 is a potent, orally active, and selective nonpeptide antagonist of the bradykinin B2 receptor.[1][2][3][4] This document provides a comprehensive technical guide on the oral activity of this compound, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows. The presented data underscores the potential of this compound as a therapeutic agent for inflammatory conditions and other bradykinin-mediated pathologies.
Introduction
Bradykinin, a key mediator of inflammation and pain, exerts its effects primarily through the B2 receptor.[1] Consequently, the development of orally bioavailable B2 receptor antagonists has been a significant goal in drug discovery. This compound emerged as a promising candidate from these efforts, demonstrating high affinity and selectivity for the bradykinin B2 receptor.[2][4] This whitepaper delves into the preclinical evidence supporting the oral activity of this compound, providing a foundational understanding for further research and development.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound functions by competitively inhibiting the binding of bradykinin to the B2 receptor, a G protein-coupled receptor (GPCR).[5][6] Activation of the B2 receptor by bradykinin initiates a signaling cascade that contributes to the physiological and pathological processes of inflammation, including vasodilation, increased vascular permeability, and pain. By blocking this interaction, this compound effectively mitigates these downstream effects.
Signaling Pathway of the Bradykinin B2 Receptor
The binding of bradykinin to its B2 receptor activates G proteins, primarily Gq and Gi.[7] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including the production of inflammatory mediators like prostaglandins and nitric oxide. The following diagram illustrates this signaling cascade.
Quantitative Assessment of Oral Activity
The oral efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Receptor Binding and Functional Activity
| Assay Type | Species/Cell Line | IC50 (M) | Reference |
| [3H]-BK Binding | Guinea Pig Ileum | 5.6 x 10-10 | [2][4] |
| [3H]-BK Binding | Guinea Pig Lung | 8.6 x 10-9 | [1] |
| [3H]-BK Binding | Rat Uterus | 1.5 x 10-9 | [2][4] |
| [3H]-BK Binding | Human (A431 cells) | 2.0 x 10-9 | [1] |
| [3H]-BK Binding | Human (W138 cells) | 2.3 x 10-9 | [1] |
| [3H]-BK Binding | Human (IMR90 cells) | 1.7 x 10-9 | [1] |
| BK-induced Contraction | Guinea Pig Ileum | 6.1 x 10-9 | [1] |
In Vivo Oral Efficacy
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Bradykinin-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 0.075 | [1][2][3][4] |
| Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 0.057 | [1] |
| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | 6.8 | [2][3][4] |
| Bradykinin-induced Nociception | Rat | Abolition of Nociceptive Responses | 5 µmol/kg (approx. 3.3 mg/kg) | [7][8] |
| Bradykinin-induced Plasma Extravasation | Guinea Pig | Complete Abolition | 20 | [9] |
| Ovalbumin-induced Plasma Extravasation | Sensitized Guinea Pig | 77% Inhibition (Trachea) | 20 | [9] |
| Ovalbumin-induced Plasma Extravasation | Sensitized Guinea Pig | 65% Inhibition (Main Bronchi) | 20 | [9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments that established the oral activity of this compound.
Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to inhibit the airway narrowing caused by bradykinin.
Experimental Workflow:
Methodology:
-
Animals: Male Hartley guinea pigs weighing 300-400g are used.
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and the trachea is cannulated for artificial ventilation. The jugular vein is cannulated for drug administration.
-
Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in airway inflation pressure.
-
Dosing: this compound or vehicle is administered orally at various doses prior to the bradykinin challenge.
-
Bradykinin Challenge: A bolus injection of bradykinin (e.g., 5 µg/kg) is administered intravenously to induce bronchoconstriction.
-
Data Analysis: The percentage inhibition of the bradykinin-induced bronchoconstriction is calculated for each dose of this compound, and the ED50 value is determined.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats weighing 180-220g are used.
-
Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer.
-
Dosing: this compound or vehicle is administered orally.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution is administered into the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated. The percentage inhibition of edema by this compound is determined, and the ED50 value is calculated.
Plasma Extravasation in Guinea Pig Airways
This model quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a key feature of inflammation.
Experimental Workflow:
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs weighing 350-450g are used. For antigen-induced extravasation, animals are sensitized to ovalbumin.
-
Dosing: this compound or vehicle is administered orally.
-
Tracer Administration: Evans blue dye (20 mg/kg), which binds to plasma albumin, is injected intravenously to serve as a marker for plasma extravasation.
-
Inflammatory Challenge: Animals are exposed to an aerosol of bradykinin or ovalbumin.
-
Tissue Collection and Dye Extraction: After the challenge, the animals are euthanized, and the circulatory system is perfused to remove intravascular dye. The trachea and bronchi are dissected, and the extravasated Evans blue is extracted using formamide.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance at 620 nm.
Conclusion
The data presented in this technical guide provides robust evidence for the oral activity of this compound as a selective bradykinin B2 receptor antagonist. The compound demonstrates high potency in vitro and significant efficacy in various in vivo models of inflammation and pain following oral administration. The detailed experimental protocols and visualizations of the underlying mechanisms offer a solid foundation for researchers and drug development professionals interested in advancing this compound or similar molecules as potential therapeutics for a range of inflammatory diseases. Further investigation into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted based on these compelling preclinical findings.
References
- 1. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 [mdpi.com]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 8. Bradykinin B2 receptor signaling: structural and functional characterization of the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
FR173657 Application Notes and Protocols for In Vivo Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin is a key mediator of inflammation and pain, and its B2 receptor is a prime target for the development of analgesic and anti-inflammatory drugs. These application notes provide a comprehensive overview of the in vivo dosages of this compound used in rodent models of inflammatory pain, along with detailed protocols for the experimental procedures. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy of this compound and similar compounds.
Data Presentation: In Vivo Efficacy of this compound in Rodent Pain Models
The following tables summarize the quantitative data on the effective dosages of this compound in various inflammatory pain models in rats.
Table 1: Efficacy of this compound in Bradykinin-Induced Nociception in Rats
| Pain Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Bradykinin-induced nociceptive behaviors | Subcutaneous (s.c.) | 0.3 - 3 µmol/kg | Reduction and complete abolishment of nociceptive responses. | [1] |
| Bradykinin-induced nociceptive behaviors | Peroral (p.o.) | 5 µmol/kg | Abolishment of bradykinin-induced effects. | [1] |
| Bradykinin-induced thermal hyperalgesia | Subcutaneous (s.c.) | 0.3 - 3 µmol/kg | Intermediate to complete abolishment of hyperalgesia. | [1] |
Table 2: Efficacy of this compound in Carrageenan-Induced Inflammatory Pain in Rats
| Pain Model | Administration Route | Effective Dose (ED50) | Observed Effect | Reference |
| Carrageenan-induced paw edema | Peroral (p.o.) | 6.8 mg/kg | Inhibition of paw edema 2 hours after carrageenan injection. | [3] |
| Carrageenan-induced pleurisy | Peroral (p.o.) | 3 - 30 mg/kg | Dose-dependent inhibition of plasma exudation. | [3] |
Note on Neuropathic Pain Models: Extensive literature searches did not yield any studies utilizing this compound in rodent models of neuropathic pain. The available data focuses exclusively on its efficacy in inflammatory pain models. Therefore, researchers interested in the potential of B2 receptor antagonists in neuropathic pain may need to consider other compounds that have been investigated in this context.[4][5][6][7]
Signaling Pathway
The diagram below illustrates the signaling pathway of the bradykinin B2 receptor, which is the pharmacological target of this compound.
References
- 1. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an orally active non-peptide bradykinin B2 receptor antagonist, this compound, on plasma exudation in rat carrageenin-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Effective In Vitro Concentration of FR173657 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the effective in vitro concentration of FR173657, a potent and selective nonpeptide antagonist of the bradykinin B2 receptor. This document includes a summary of reported effective concentrations, detailed protocols for key functional and cytotoxicity assays, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Effective Concentrations of this compound
This compound has been shown to be a highly potent antagonist of the bradykinin B2 receptor in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for determining the effective concentration for your experiments. The following table summarizes the reported IC₅₀ values for this compound in different cell lines and tissues.
| Cell Line/Tissue Preparation | Assay Type | IC₅₀ (M) |
| Human A431 cells | [³H]BK Binding | 2.0 x 10⁻⁹ |
| Human W138 cells | [³H]BK Binding | 2.3 x 10⁻⁹ |
| Human IMR90 cells | [³H]BK Binding | 1.7 x 10⁻⁹ |
| Guinea pig ileum membrane | [³H]BK Binding | 4.6 x 10⁻¹⁰ |
| Guinea pig lung membrane | [³H]BK Binding | 8.6 x 10⁻⁹ |
| Guinea pig ileum | Contraction by BK | 6.1 x 10⁻⁹ |
Note: The effective concentration in your specific cell culture system may vary depending on factors such as cell type, passage number, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your application.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound and to design effective experiments, it is crucial to visualize the underlying biological pathways and experimental procedures.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity of this compound to the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]bradykinin ([³H]BK).
Materials:
-
Cells or cell membranes expressing the bradykinin B2 receptor
-
[³H]bradykinin (Radioligand)
-
This compound (Test Compound)
-
Unlabeled bradykinin (for non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the B2 receptor or from tissues known to express the receptor.
-
Assay Setup: In a 96-well filter plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]BK.
-
Non-specific Binding: Cell membranes + [³H]BK + a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Competition: Cell membranes + [³H]BK + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium, a key downstream event in B2 receptor signaling.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound (Test Compound)
-
Bradykinin (Agonist)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells expressing the B2 receptor into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of bradykinin (e.g., EC₈₀) to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage of inhibition of the bradykinin response against the log concentration of this compound.
-
Determine the IC₅₀ value.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Cells in culture
-
This compound (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of this compound and include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3][4][5]
Materials:
-
Cells in culture
-
This compound (Test Compound)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance of each well at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity for each concentration of this compound.
-
Plot the percentage of cytotoxicity against the log concentration of this compound to determine the CC₅₀.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Protocol for dissolving FR173657 in DMSO for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor.[1] Bradykinin, a vasoactive peptide, exerts its effects through two main G protein-coupled receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in a variety of tissues and is involved in physiological processes such as vasodilation and inflammation. Consequently, this compound is a valuable tool for investigating the role of the bradykinin B2 receptor in various physiological and pathological conditions. These application notes provide a detailed protocol for the preparation of this compound solutions in dimethyl sulfoxide (DMSO) for use in experimental settings.
Data Presentation
| Parameter | Value/Recommendation | Source |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | General Lab Practice |
| Reported in vitro Working Concentrations | 10 nM - 300 nM | [2] |
| Recommended Stock Solution Concentration | 1 mM - 10 mM | General Lab Practice |
| Storage of Stock Solution | Aliquot and store at -20°C for short-term (up to 3 months) or -80°C for long-term. | [1][3] |
| Stability of Stock Solution | Avoid repeated freeze-thaw cycles. For many compounds, solutions in DMSO are stable for up to 3 months at -20°C. | [1] |
| Final DMSO Concentration in Assay | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | General Lab Practice |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-handling:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Calculation of Required DMSO Volume:
-
The molecular weight of this compound is 659.5 g/mol .
-
To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (in L) = (Mass of this compound in g) / (659.5 g/mol * 0.010 mol/L)
-
For example, to dissolve 1 mg (0.001 g) of this compound:
-
Volume of DMSO (µL) = (0.001 g / (659.5 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 151.6 µL
-
-
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to dissolve the compound completely.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
For short-term storage (up to 3 months), store the aliquots at -20°C. For long-term storage, -80°C is recommended.
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
When ready to use, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution (if necessary):
-
It is often necessary to perform a serial dilution of the concentrated stock solution in DMSO to achieve the desired intermediate concentrations before the final dilution into the aqueous experimental buffer or cell culture medium.
-
-
Final Dilution into Aqueous Medium:
-
To minimize precipitation, add the this compound DMSO solution dropwise to the aqueous buffer or cell culture medium while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in your experiment is kept as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced toxicity to cells.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of the Bradykinin B2 receptor and inhibition by this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Application Notes and Protocols for Oral Administration of FR173657 in Rat Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin is a key mediator of inflammation, and its effects are primarily mediated through the B2 receptor.[3][4] As an orally active compound, this compound presents a valuable tool for investigating the role of the bradykinin B2 receptor in various inflammatory pathologies in vivo.[1][5] These application notes provide detailed protocols for the oral administration of this compound to rats in two common inflammation models: carrageenan-induced pleurisy and caerulein-induced pancreatitis.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor.[2][6] Bradykinin, upon binding to its B2 receptor on endothelial cells and neurons, initiates a signaling cascade that leads to increased vascular permeability, vasodilation, and the sensation of pain.[3][7] The B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4][7] These events contribute to the production of inflammatory mediators and the cardinal signs of inflammation. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound effectively attenuates these downstream signaling events, thereby reducing inflammation.[6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of orally administered this compound in various rat models of inflammation.
Table 1: Efficacy of Oral this compound in Carrageenan-Induced Pleurisy in Rats
| Dose of this compound (mg/kg, p.o.) | Time of Administration | Primary Endpoint | Observed Effect | Citation |
| 3 - 30 | 1 hour before carrageenan | Plasma Exudation | Dose-dependent inhibition | [5] |
| 30 | 1 hour before carrageenan | Plasma Exudation Volume | Significant reduction (50-77%) at 1, 3, 5, and 7 hours post-carrageenan | [5] |
| 30 | 1 hour before carrageenan | Exudate Volume | Significant reduction (42-57%) | [5] |
Table 2: Efficacy of Oral this compound in Other Inflammation Models in Rats
| Inflammation Model | Inducing Agent | Dose of this compound | Primary Endpoint | Observed Effect | Citation |
| Pancreatitis | Caerulein | 500 nmol/kg (p.o.) | Edema formation and tissue enzyme retention | Inhibition | [1] |
| Nociception | Bradykinin (intraplantar) | 5 µmol/kg (p.o.) | Nociceptive behavioral responses | Abolished bradykinin effects | [3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in Rats
This protocol describes the standard procedure for oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water[8]
-
Weighing scale
-
Mortar and pestle or appropriate homogenization equipment
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)[9]
-
Syringes (appropriate volume for dosing)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation of this compound Suspension:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously.
-
Triturate the weighed this compound powder to a fine consistency.
-
Gradually add a small volume of the 0.5% CMC vehicle to the this compound powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Maintain continuous stirring of the suspension during dosing to ensure homogeneity.
-
-
Oral Gavage Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[9]
-
Gently restrain the rat.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9] The rat should swallow as the tube passes.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
Gently remove the needle in the same direction it was inserted.
-
Return the rat to its cage and monitor for any signs of distress for at least 15-30 minutes.
-
Protocol 2: Carrageenan-Induced Pleurisy in Rats
This model is used to assess acute inflammation, particularly plasma exudation and leukocyte migration.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound suspension (prepared as in Protocol 1)
-
Lambda-carrageenan (1% w/v in sterile saline)[5]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heparinized saline
-
Evans blue dye (optional, for visualization of plasma exudation)
-
Microcentrifuge tubes
-
Spectrophotometer (if measuring plasma exudation with Evans blue)
Procedure:
-
Drug Administration:
-
Administer this compound orally at the desired dose (e.g., 3-30 mg/kg) one hour prior to the induction of pleurisy.[5]
-
A vehicle control group should receive an equivalent volume of 0.5% CMC.
-
-
Induction of Pleurisy:
-
Anesthetize the rats.
-
Inject 0.1 mL of 1% carrageenan solution intrapleurally into the right side of the thoracic cavity.[5]
-
-
Assessment of Inflammation (at a predetermined time point, e.g., 5 hours post-carrageenan): [5]
-
Euthanize the rats.
-
Open the thoracic cavity and collect the pleural exudate using a pipette.
-
Measure the volume of the exudate.
-
To collect remaining exudate and inflammatory cells, wash the pleural cavity with a known volume of heparinized saline (e.g., 1 mL).
-
Combine the collected fluid and the pleural wash.
-
Centrifuge the collected fluid to separate the cells from the supernatant.
-
The cell pellet can be resuspended for total and differential leukocyte counts.
-
The supernatant can be analyzed for protein concentration (as an index of plasma exudation). If Evans blue was injected intravenously prior to carrageenan, the concentration of the dye in the supernatant can be measured spectrophotometrically to quantify plasma extravasation.
-
Protocol 3: Caerulein-Induced Pancreatitis in Rats
This is a model of acute edematous pancreatitis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound suspension (prepared as in Protocol 1)
-
Caerulein (e.g., 50 µg/kg in sterile saline)[1]
-
Anesthetic
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Surgical instruments for tissue collection
-
Formalin or other fixative for histology
-
Reagents for measuring serum amylase and lipase
Procedure:
-
Drug Administration:
-
Administer this compound orally at the desired dose (e.g., 500 nmol/kg) at a specified time before or concurrently with the induction of pancreatitis.[1]
-
A vehicle control group should receive an equivalent volume of 0.5% CMC.
-
-
Induction of Pancreatitis:
-
Induce pancreatitis by administering supramaximal doses of caerulein. A common protocol involves hourly intraperitoneal (i.p.) injections of caerulein (e.g., 50 µg/kg) for a total of 7 to 12 injections.[2]
-
-
Assessment of Pancreatitis (at a predetermined time point, e.g., 12 hours after the first caerulein injection): [2]
-
Anesthetize the rats and collect blood via cardiac puncture for the measurement of serum amylase and lipase levels.
-
Euthanize the animals and carefully dissect the pancreas.
-
The pancreas can be weighed to assess edema (pancreatic weight to body weight ratio).
-
A portion of the pancreas can be fixed in formalin for histological examination to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Another portion can be snap-frozen for biochemical assays, such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters | Semantic Scholar [semanticscholar.org]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. [PDF] Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone. | Semantic Scholar [semanticscholar.org]
- 6. Oral bioavailability and pharmacokinetics of esculetin following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Prediction of Input Parameters for Simplified Physiologically Based Pharmacokinetic Models for Estimating Plasma, Liver, and Kidney Exposures in Rats after Oral Doses of 246 Disparate Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of FR173657 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent, selective, and orally active nonpeptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator of inflammation and pain, exerts its effects through the B2 receptor.[1][3] Antagonism of this receptor by this compound has shown therapeutic potential in various models of inflammation and nociception.[3][4] These application notes provide a detailed protocol for the subcutaneous (s.c.) administration of this compound in mice, a common preclinical model for efficacy and pharmacokinetic studies.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound selectively binds to and inhibits the bradykinin B2 receptor, preventing the downstream signaling cascade initiated by bradykinin. This action blocks the physiological effects of bradykinin, which include vasodilation, increased vascular permeability, and stimulation of sensory nerve endings, leading to pain and inflammation.
Caption: Mechanism of action of this compound as a bradykinin B2 receptor antagonist.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound from studies in various animal models. While mouse-specific subcutaneous data is limited, the provided data from rats and guinea pigs can inform dose selection for murine studies.
| Animal Model | Condition | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Rat | Bradykinin-induced nociceptive responses | Subcutaneous | 0.3 - 3 µmol/kg | Inhibition of nociceptive behaviors | [3][5] |
| Rat | Bradykinin-induced blood pressure reflexes | Subcutaneous | ID50: 1.1 µmol/kg | Inhibition of hypotensive response | [3][5] |
| Rat | Caerulein-induced pancreatitis | Subcutaneous | From 30 nmol/kg | Inhibition of edema and enzyme retention | [4] |
| Rat | Carrageenin-induced paw edema | Oral | ED50: 6.8 mg/kg | Reduction in paw swelling | |
| Guinea Pig | Bradykinin-induced bronchoconstriction | Oral | ED50: 0.075 mg/kg | Inhibition of bronchoconstriction | [1] |
| Guinea Pig | Dextran sulfate-induced bronchoconstriction | Oral | ED50: 0.057 mg/kg | Inhibition of bronchoconstriction | [1] |
Experimental Protocol: Subcutaneous Injection of this compound in Mice
This protocol outlines the procedure for the preparation and subcutaneous administration of this compound to mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes
-
27-30 gauge needles
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
Caption: Workflow for subcutaneous injection of this compound in mice.
Protocol Steps
-
Dose Calculation:
-
Based on the rat data, a starting dose range of 0.1 to 3 µmol/kg is recommended for efficacy studies in mice.
-
The molecular weight of this compound is 711.58 g/mol . Convert the desired dose from µmol/kg to mg/kg.
-
Weigh each mouse accurately to calculate the precise volume of the drug solution to be administered. The maximum injection volume for a subcutaneous injection in a mouse is typically 100-200 µL.
-
-
Preparation of this compound Solution:
-
Vehicle Selection: As this compound is poorly soluble in aqueous solutions, a co-solvent system is recommended. A common vehicle for subcutaneous injections of hydrophobic compounds is a mixture of DMSO and sterile saline or PBS.
-
Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
For injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. It is critical to keep the final concentration of DMSO below 10% (v/v) to minimize local tissue irritation and toxicity.
-
A pilot study to assess the solubility of this compound in the final vehicle and to observe for any local adverse reactions in a small number of animals is highly recommended before proceeding with a large-scale experiment.
-
-
-
Administration of Subcutaneous Injection:
-
Restraint: Properly restrain the mouse by grasping the loose skin at the scruff of the neck. This will create a "tent" of skin.
-
Injection Site: The preferred site for subcutaneous injection is the interscapular region (between the shoulder blades).
-
Injection Procedure:
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the spine.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and re-insert at a different site.
-
If no blood is aspirated, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, including changes in behavior, posture, or grooming.
-
Check the injection site for any signs of inflammation, such as redness, swelling, or irritation, especially when using a new vehicle formulation.
-
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, wearing appropriate PPE, including gloves, lab coat, and safety glasses.
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dispose of all sharps and biohazardous waste according to institutional protocols.
Conclusion
This document provides a comprehensive guide for the subcutaneous administration of the bradykinin B2 receptor antagonist, this compound, in mice. Adherence to this protocol, with careful consideration of dose selection and vehicle preparation, will facilitate reproducible and reliable in vivo studies to further investigate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradyzide, a potent non-peptide B2 bradykinin receptor antagonist with long-lasting oral activity in animal models of inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of FR173657 in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent, selective, and orally active nonpeptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator of inflammation, is significantly involved in the pathogenesis of edema, pain, and other inflammatory responses. The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening and evaluating the efficacy of anti-inflammatory compounds. This document provides detailed application notes and protocols for the utilization of this compound in this widely used animal model of acute inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor.[1] In the carrageenan-induced paw edema model, the injection of carrageenan into the rodent paw triggers a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase characterized by the production of bradykinin and prostaglandins. Bradykinin, by binding to its B2 receptors on vascular endothelial cells, increases vascular permeability, leading to plasma extravasation and the formation of edema. This compound competitively inhibits the binding of bradykinin to the B2 receptor, thereby attenuating the inflammatory cascade and reducing edema formation.[1][3]
Data Presentation
The anti-inflammatory efficacy of this compound in the carrageenan-induced paw edema model is demonstrated by a dose-dependent reduction in paw volume. The following table summarizes the key quantitative data for this compound.
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | ED50 (mg/kg) | Reference |
| This compound | Rat | Oral (p.o.) | Not specified in detail | 2 hours | Not specified in detail | 6.8 | [1][2] |
Experimental Protocols
This section outlines a detailed protocol for assessing the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats.
Materials and Reagents
-
This compound
-
λ-Carrageenan
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Saline (0.9% NaCl)
-
Plethysmometer
-
Male Wistar rats (180-220 g)
Experimental Procedure
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into a minimum of three groups:
-
Vehicle Control Group: Receives the vehicle orally.
-
This compound-Treated Group(s): Receive different doses of this compound (e.g., 3, 10, 30 mg/kg) orally.
-
Positive Control Group (Optional): Receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg, p.o.).
-
-
Administer this compound or the vehicle orally via gavage 1 hour before the carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
The ED50 value, the dose that causes 50% inhibition of edema, can be determined from the dose-response curve.
-
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation and this compound Intervention
Caption: Carrageenan-induced inflammation and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing this compound in the paw edema model.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an orally active non-peptide bradykinin B2 receptor antagonist, this compound, on plasma exudation in rat carrageenin-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bradykinin-Induced Bronchoconstriction with FR173657
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FR173657, a potent and selective non-peptide bradykinin B2 receptor antagonist, in the study of bradykinin-induced bronchoconstriction. This document outlines the underlying signaling pathways, detailed experimental protocols for both in vivo and in vitro models, and a summary of quantitative data for this compound and related compounds.
Introduction
Bradykinin, a potent inflammatory mediator, plays a significant role in the pathophysiology of asthma and other inflammatory airway diseases. It induces bronchoconstriction primarily through the activation of bradykinin B2 receptors, which are constitutively expressed on various cell types in the airways, including smooth muscle cells. This compound acts as a selective antagonist at these B2 receptors, making it a valuable tool for elucidating the mechanisms of bradykinin-mediated airway responses and for the preclinical assessment of potential therapeutic agents.[1][2]
Mechanism of Action and Signaling Pathway
Bradykinin-induced bronchoconstriction is initiated by the binding of bradykinin to its G protein-coupled B2 receptor on airway smooth muscle cells. This binding activates the Gαq/11 subunit of the heterotrimeric G protein.[1] Activated Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ leads to the activation of calmodulin and subsequent phosphorylation of myosin light chain, culminating in smooth muscle contraction and bronchoconstriction. Additionally, bradykinin can indirectly induce bronchoconstriction through the activation of cholinergic nerves and C-fiber sensory nerves. This compound competitively inhibits the initial step of this cascade by blocking the binding of bradykinin to the B2 receptor.
Quantitative Data for this compound and Other Kinin Receptor Antagonists
The following tables summarize the antagonistic potency of this compound and other relevant compounds in various experimental models.
Table 1: In Vitro Antagonistic Potency of this compound
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | Bradykinin | pKB | 8.7 | [3] |
| Guinea Pig Trachea | Bradykinin | Affinity Estimate | 9.3 | [3] |
| Rat Duodenum | Bradykinin | pKB | 9.0 ± 0.2 | [2] |
| Rat Uterus | Bradykinin | pA2 | 9.1 | [2] |
| Rabbit Iris Sphincter Muscle | Bradykinin | pKB | 7.9 | [1] |
Table 2: In Vivo Antagonistic Potency of this compound
| Animal Model | Agonist | Parameter | Value | Reference |
| Anesthetized Rats | Bradykinin (i.p.) | ID50 (s.c.) | 1.1 µmol/kg | [4] |
| Anesthetized Rabbits | Bradykinin | ID50 | 57 ± 9 nmol/kg | [5] |
| Anesthetized Guinea Pigs | Bradykinin | ID50 | 215 ± 56 nmol/kg | [5] |
| Anesthetized Rats | Bradykinin | ID50 | 187 ± 50 nmol/kg | [5] |
Experimental Protocols
In Vivo Bradykinin-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This protocol describes the induction and measurement of bronchoconstriction in response to intravenous bradykinin and its inhibition by this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Urethane anesthetic
-
Tracheal cannula
-
Mechanical ventilator
-
Pressure transducer connected to a data acquisition system
-
Bradykinin solution
-
This compound solution
-
Vehicle (e.g., saline)
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Measurement of Bronchoconstriction:
-
Monitor intratracheal pressure using a pressure transducer. Changes in inflation pressure reflect changes in airway resistance.
-
Allow the animal's physiological parameters to stabilize for at least 20 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline of intratracheal pressure.
-
Administer this compound or its vehicle intravenously and wait for a predetermined period (e.g., 5-10 minutes).
-
Induce bronchoconstriction by administering a bolus intravenous injection of bradykinin.
-
Record the peak increase in intratracheal pressure.
-
Allow the airway pressure to return to baseline before subsequent challenges.
-
Construct a cumulative dose-response curve for bradykinin in the presence and absence of different concentrations of this compound.
-
-
Data Analysis:
-
Express the bronchoconstrictor response as the percentage increase in intratracheal pressure over the baseline.
-
Calculate the dose of bradykinin required to produce a 100% increase in airway opening pressure (PD100).[2]
-
Determine the inhibitory effect of this compound by comparing the bradykinin dose-response curves in the presence and absence of the antagonist.
-
In Vitro Bradykinin-Induced Contraction of Isolated Guinea Pig Trachea
This protocol details the methodology for assessing the contractile response of isolated tracheal smooth muscle to bradykinin and its inhibition by this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution
-
Organ bath system with temperature control and aeration
-
Isotonic or isometric force transducer and data acquisition system
-
Bradykinin solution
-
This compound solution
-
Vehicle
-
Potassium chloride (KCl) solution
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Prepare tracheal rings or smooth muscle strips.
-
-
Organ Bath Setup:
-
Mount the tracheal preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Protocol:
-
Record a stable baseline tension.
-
Pre-incubate the tissues with this compound or vehicle for a specified time (e.g., 20-30 minutes).
-
Add cumulative concentrations of bradykinin to the organ bath to construct a concentration-response curve.
-
Record the contractile responses until a plateau is reached at each concentration.
-
At the end of the experiment, induce a maximal contraction with a high concentration of KCl to normalize the data.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Construct concentration-response curves for bradykinin in the presence and absence of this compound.
-
Calculate the pA2 value for this compound to quantify its antagonist potency.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the bradykinin B2 receptor in airway function. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute experiments aimed at understanding bradykinin-induced bronchoconstriction and evaluating the potential of novel therapeutic interventions. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that epithelium-derived relaxing factor released by bradykinin in the guinea pig trachea is nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bradykinin-induced bronchoconstriction in the guinea-pig by a synthetic B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of FR173657 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor.[1][2] It is a valuable tool for in vitro studies investigating the role of the kallikrein-kinin system in various physiological and pathological processes, including inflammation and pain.[3][4] Accurate and reproducible preparation of this compound stock solutions is crucial for obtaining reliable experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions for use in a variety of in vitro assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Molecular Formula | C₃₀H₂₇Cl₂N₅O₄ |
| Molecular Weight | 592.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | While explicit quantitative data is not readily available, this compound is known to be soluble in dimethyl sulfoxide (DMSO) for use in in vitro assays. It is poorly soluble in aqueous solutions. |
| Storage (Solid) | Store at -20°C, protected from light. |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for serial dilutions to achieve the desired final concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula:
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 592.47 g/mol × 1000 mg/g Mass (mg) = 5.92 mg
-
Weighing this compound: Carefully weigh 5.92 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. When stored properly, the stock solution should be stable for several months. However, it is recommended to prepare fresh solutions for critical experiments.
Caption: Workflow for the preparation of a 10 mM this compound stock solution in DMSO.
Protocol: Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the high concentration DMSO stock solution must be diluted to the final desired experimental concentration in the appropriate cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: It is highly recommended to perform serial dilutions to ensure accuracy and to minimize the risk of precipitation of the compound in the aqueous culture medium.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO or cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO or medium).
-
Final Dilution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired working concentration. For example, to prepare a 1 µM working solution from a 1 mM intermediate, dilute 1:1000 (e.g., 1 µL of 1 mM intermediate + 999 µL of cell culture medium).
-
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
Signaling Pathway
This compound acts as an antagonist of the Bradykinin B2 Receptor (B2R), a G-protein coupled receptor (GPCR). Upon binding of its ligand, bradykinin, the B2R activates Gαq/11, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is involved in various cellular responses, including inflammation, vasodilation, and pain signaling. This compound competitively blocks the binding of bradykinin to the B2R, thereby inhibiting these downstream signaling events.
Caption: Antagonistic action of this compound on the Bradykinin B2 Receptor signaling pathway.
Disclaimer
The information provided in this document is based on the available scientific literature and general laboratory practices. As explicit solubility and stability data for this compound are limited, it is recommended to perform a small-scale solubility test before preparing a large volume of stock solution. The optimal storage conditions and stability of the stock solution may vary and should be determined empirically for long-term studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR173657 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent, selective, and orally active nonpeptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two main G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a variety of tissues and is involved in physiological and pathophysiological processes such as inflammation, pain, and smooth muscle contraction.[1] this compound's high affinity and selectivity for the B2 receptor make it a valuable pharmacological tool for investigating the role of the bradykinin system in various physiological and disease models, particularly in isolated organ bath experiments.[2][3][4]
These application notes provide detailed protocols for the use of this compound in isolated organ bath experiments to study its antagonistic effects on bradykinin-induced smooth muscle contraction in various tissues.
Mechanism of Action
This compound acts as a competitive antagonist at the bradykinin B2 receptor in some tissues like the rat uterus, meaning it binds reversibly to the receptor and competes with bradykinin for the same binding site.[3] In other tissues, such as the guinea pig ileum, it exhibits a non-competitive mode of antagonism, where it may bind to an allosteric site or irreversibly to the active site, thereby preventing the receptor from being activated by bradykinin, even at high concentrations of the agonist.[4] It is highly selective for the B2 receptor, showing no significant affinity for B1 receptors or other common receptors like those for acetylcholine, histamine, or angiotensin II.[1][2][3]
Data Presentation
In Vitro Activity of this compound in Various Isolated Tissues
| Tissue Preparation | Species | Agonist | Measured Parameter | This compound Potency | Reference |
| Ileum | Guinea Pig | Bradykinin | Inhibition of Contraction (IC50) | 6.1 x 10⁻⁹ M | [1] |
| Ileum | Guinea Pig | Bradykinin | Antagonist Affinity (pKB) | 8.7 | [3] |
| Uterus | Rat | Bradykinin | Antagonist Affinity (pA2) | 9.1 | [3] |
| Duodenum | Rat | Bradykinin | Antagonist Affinity (pKB) | 9.0 ± 0.2 | [3] |
| Trachea | Guinea Pig | Bradykinin | Antagonist Affinity Estimate | 9.3 | [3] |
| Iris Sphincter Muscle | Rabbit | Bradykinin | Antagonist Affinity (pKB) | 7.9 | [5][6] |
Receptor Binding Affinity of this compound
| Tissue/Cell Line | Species | Receptor | Measured Parameter | This compound Affinity (IC50) | Reference |
| Ileum Membranes | Guinea Pig | B2 | [³H]BK Binding | 4.6 x 10⁻¹⁰ M | [1] |
| Lung Membranes | Guinea Pig | B2 | [³H]BK Binding | 8.6 x 10⁻⁹ M | [1] |
| IMR-90 Cells | Human | B2 | [³H]BK Binding | 1.7 x 10⁻⁹ M | [1] |
| Uterus | Rat | B2 | [³H]-BK Binding | 1.5 x 10⁻⁹ M | [2] |
Experimental Protocols
General Protocol for Isolated Organ Bath Experiments
This protocol provides a general framework. Specific parameters for different tissues are detailed in the subsequent sections.
1. Tissue Preparation:
-
Euthanize the animal according to institutionally approved methods.
-
Immediately dissect the target organ (e.g., ileum, uterus, aorta) and place it in cold, oxygenated physiological salt solution (PSS).[7][8] The composition of a typical PSS (Krebs-Henseleit solution) is provided below.
-
Carefully clean the tissue of adherent fat and connective tissues.[9]
-
Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, 4 mm rings for aorta).[9]
2. Mounting the Tissue:
-
Mount the tissue in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.[10]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[11]
3. Equilibration and Stabilization:
-
Allow the tissue to equilibrate for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1 g for guinea pig ileum).[8]
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[8]
-
After equilibration, "wake up" the tissue by exposing it to a high concentration of a stimulating agent (e.g., KCl or an appropriate agonist) to ensure its viability and contractility.[8] Wash the tissue until it returns to the baseline tension.
4. Experimental Procedure:
-
Baseline Response: Obtain a cumulative concentration-response curve for bradykinin to establish the baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Post-Antagonist Response: In the presence of this compound, repeat the cumulative concentration-response curve for bradykinin.
-
Data Analysis: Compare the concentration-response curves of bradykinin in the absence and presence of this compound. Calculate parameters such as pA2 (for competitive antagonism) or pKB (for non-competitive antagonism) to quantify the antagonist potency.
Physiological Salt Solution (Krebs-Henseleit):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
The solution should be freshly prepared and continuously aerated with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
Protocol 1: Guinea Pig Ileum Contraction Assay
1. Tissue Preparation:
-
Isolate a segment of the terminal ileum from a male Dunkin-Hartley guinea pig.
-
Cut the ileum into 2-3 cm long segments.
2. Mounting and Equilibration:
-
Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C.
-
Apply a resting tension of 1.0 g and allow for a 60-minute equilibration period, washing every 15 minutes.
3. Experimental Procedure:
-
Elicit contractions with a submaximal concentration of bradykinin (e.g., 6 x 10⁻⁸ M) until a stable response is achieved.[1]
-
To test the selectivity of this compound, contractions can also be induced by other agonists like acetylcholine or histamine.[1][2]
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) for 30 minutes.
-
Re-introduce the same concentration of bradykinin and record the inhibited contraction.
-
Calculate the IC50 value for this compound's inhibition of the bradykinin-induced contraction.
Protocol 2: Rat Uterus Contraction Assay
1. Tissue Preparation:
-
Use a female Wistar rat in estrus (determined by vaginal smear).
-
Isolate the uterine horns and cut them into 2 cm long segments.
2. Mounting and Equilibration:
-
Mount the uterine strip in a 10 mL organ bath containing de Jalon's solution at 29°C.
-
Apply a resting tension of 0.5 g and allow for a 60-minute equilibration period, washing every 15 minutes.
3. Experimental Procedure:
-
Obtain a cumulative concentration-response curve for bradykinin (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Wash the tissue thoroughly.
-
Incubate with a known concentration of this compound (e.g., 3 x 10⁻⁹ M to 3 x 10⁻⁷ M) for 60 minutes.[3]
-
In the presence of this compound, repeat the cumulative concentration-response curve for bradykinin.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log[this compound] to determine the pA2 value, which indicates competitive antagonism.[3]
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Assessing this compound in an Isolated Organ Bath.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolated organ bath experiments [bio-protocol.org]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 11. reprocell.com [reprocell.com]
Application Notes and Protocols for Measuring the Effects of FR173657 on Plasma Extravasation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR173657 is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor. Bradykinin, a key mediator of inflammation, induces vasodilation and increases vascular permeability, leading to plasma extravasation. By blocking the B2 receptor, this compound holds therapeutic potential in various inflammatory conditions characterized by excessive plasma leakage. These application notes provide detailed protocols for measuring the in vivo efficacy of this compound in preclinical models of plasma extravasation.
Data Presentation
The following tables summarize the quantitative effects of this compound on plasma extravasation in various animal models.
Table 1: Inhibitory Effect of this compound on Bradykinin-Induced Plasma Extravasation in Guinea Pig Airways
| Treatment Group | Dose (mg/kg, p.o.) | Analyte | Tissue | % Inhibition of Plasma Extravasation |
| This compound | 20 | Bradykinin (0.1 mM aerosol) | Trachea | 100% |
| This compound | 20 | Bradykinin (0.1 mM aerosol) | Main Bronchi | 100% |
Table 2: Inhibitory Effect of this compound on Ovalbumin-Induced Plasma Extravasation in Sensitized Guinea Pig Airways
| Treatment Group | Dose (mg/kg, p.o.) | Analyte | Tissue | % Inhibition of Plasma Extravasation |
| This compound | 20 | Ovalbumin (5% aerosol) | Trachea | 77 ± 14.2% |
| This compound | 20 | Ovalbumin (5% aerosol) | Main Bronchi | 65 ± 11.2% |
Table 3: Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Rats
| Compound | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Oral (p.o.) | 6.8 |
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling in Plasma Extravasation
Caption: Bradykinin B2 receptor signaling pathway leading to plasma extravasation and its inhibition by this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Workflow: Evans Blue Dye Plasma Extravasation Assay
Caption: Workflow for the Evans blue dye plasma extravasation assay.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a standard and highly reproducible method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Sterile 0.9% saline
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2-4: this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.)
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Administer the respective treatments orally 60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Determine the ED₅₀ value by plotting the percentage inhibition against the logarithm of the doses of this compound.
-
Evans Blue Dye Extravasation Assay in Guinea Pig Airways
This assay directly quantifies the amount of plasma protein extravasation in specific tissues.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
Bradykinin or Ovalbumin (for sensitization)
-
Evans blue dye
-
Formamide
-
Spectrophotometer
-
Anesthetic (e.g., pentobarbital sodium)
-
Aerosol delivery system
-
Perfusion pump
Procedure:
-
Animal Preparation and Dosing:
-
Administer this compound (e.g., 20 mg/kg) orally 60 minutes before the induction of plasma extravasation.
-
Anesthetize the guinea pigs (e.g., pentobarbital sodium, 50 mg/kg, i.p.).
-
-
Evans Blue Injection:
-
Inject Evans blue dye (20 mg/kg) intravenously via the jugular vein.
-
-
Induction of Plasma Extravasation:
-
Expose the animals to an aerosol of the inflammatory agent (e.g., 0.1 mM bradykinin or 5% ovalbumin for sensitized animals) for a defined period (e.g., 2 minutes).
-
-
Circulation and Perfusion:
-
Allow the Evans blue to circulate for 10 minutes after the challenge.
-
Perfuse the animals with sterile saline via the left ventricle to remove the intravascular dye.
-
-
Tissue Collection and Dye Extraction:
-
Dissect the trachea and main bronchi.
-
Blot the tissues dry and record their weight.
-
Incubate the tissues in formamide (e.g., 1 mL) at 60°C for 24 hours to extract the extravasated Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans blue in the tissues using a standard curve.
-
Express the results as µg of Evans blue per g of wet tissue weight.
-
-
Data Analysis:
-
Compare the amount of extravasated dye in the this compound-treated group with the vehicle-treated control group to determine the percentage of inhibition.
-
Troubleshooting & Optimization
Optimizing FR173657 concentration for maximal B2 receptor blockade
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of FR173657 for maximal and selective bradykinin B2 receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to achieve effective B2 receptor blockade?
A1: The optimal concentration of this compound is dependent on the species and cell/tissue type being investigated. For human B2 receptors, IC50 values are consistently in the low nanomolar range. A starting concentration of 1-10 nM is recommended for most in vitro applications.
Q2: Is this compound selective for the B2 receptor?
A2: Yes, this compound is a highly selective antagonist for the bradykinin B2 receptor.[1][2][3] Studies have shown that it does not interact with the bradykinin B1 receptor or a variety of other receptors, including those for acetylcholine, histamine, norepinephrine, endothelin-1, substance P, and angiotensin II, even at concentrations as high as 1 µmol/L.[2][3][4]
Q3: How does the antagonistic action of this compound vary across different species?
A3: this compound acts as a competitive antagonist at human and rabbit B2 receptors.[2][4] However, in porcine and guinea pig tissues, it exhibits a non-competitive mode of antagonism, causing a depression of the maximal response to bradykinin.[2][4]
Q4: Is this compound orally active?
A4: Yes, this compound is an orally active compound, which makes it suitable for in vivo studies.[1][3][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results. | Inconsistent this compound concentration due to improper dissolution or storage. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in your assay buffer immediately before use. Store stock solutions at -20°C or below. |
| Incomplete blockade of B2 receptor activity. | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Start with a range from 0.1 nM to 100 nM. |
| Degradation of this compound. | Ensure proper storage and handling of the compound. Avoid repeated freeze-thaw cycles. | |
| Off-target effects observed. | Concentration of this compound is too high. | While this compound is highly selective, using excessive concentrations may lead to non-specific effects. Lower the concentration and confirm the effect is still present. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| This compound appears to be inactive. | Incorrect experimental setup or protocol. | Review the experimental protocol carefully. Ensure that the B2 receptors are expressed and functional in your system. |
| Inappropriate vehicle control. | Ensure the vehicle used to dissolve this compound does not interfere with the assay. Always include a vehicle-only control. |
Data Summary
Table 1: In Vitro Potency of this compound at the B2 Receptor
| Species | Tissue/Cell Line | Assay Type | IC50 (nM) | pA2/pKi | Reference |
| Human | IMR-90 Cells | [3H]-BK Binding | 2.9 | Ki: 0.36 | [3][6] |
| Human | A431 Cells | [3H]-BK Binding | 2.0 | [1] | |
| Human | W138 Cells | [3H]-BK Binding | 2.3 | [1] | |
| Human | CHO Cells (expressed) | [3H]-BK Binding | 2.9 | [5] | |
| Human | Umbilical Vein | Bioassay | pA2: 8.2-9.4 | [2] | |
| Guinea Pig | Ileum | [3H]-BK Binding | 0.46 | [1] | |
| Guinea Pig | Lung | [3H]-BK Binding | 8.6 | [1] | |
| Guinea Pig | Ileum | Contraction Assay | 6.1 | pA2: 9.2 | [1][3] |
| Rat | Uterus | [3H]-BK Binding | 1.5 | [3] | |
| Pig | B2 Receptor | [3H]-BK Binding | 0.56 | [5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for B2 Receptor
This protocol is designed to determine the binding affinity of this compound for the bradykinin B2 receptor using [3H]-bradykinin ([3H]-BK).
Materials:
-
Cell membranes expressing the B2 receptor (e.g., from guinea pig ileum or cultured cells)
-
[3H]-BK (specific activity ~80-100 Ci/mmol)
-
This compound
-
Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/mL bacitracin, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of the binding buffer, 50 µL of [3H]-BK (final concentration ~1 nM), and 50 µL of the this compound dilution or vehicle.
-
Add 50 µL of the cell membrane preparation (final protein concentration ~20-50 µ g/well ).
-
To determine non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM) to a set of wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Phosphatidylinositol (PI) Hydrolysis Assay
This protocol measures the functional antagonism of this compound on B2 receptor-mediated Gq protein activation.
Materials:
-
Cells expressing the B2 receptor (e.g., CHO-K1 cells)
-
[3H]-myo-inositol
-
Serum-free medium
-
Bradykinin
-
This compound
-
LiCl
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells with [3H]-myo-inositol (0.5 µCi/well) in serum-free medium for 16-24 hours.
-
Wash the cells with serum-free medium containing 10 mM LiCl.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with a submaximal concentration of bradykinin (e.g., 10 nM) for 30 minutes at 37°C.
-
Terminate the incubation by adding ice-cold perchloric acid (5%).
-
Neutralize the samples with KOH.
-
Separate the inositol phosphates from free inositol using Dowex AG1-X8 resin columns.
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Determine the concentration-dependent inhibition of bradykinin-induced PI hydrolysis by this compound and calculate the pA2 value.[7]
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel subtype-selective nonpeptide bradykinin receptor antagonists FR167344 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FR173657 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility issues encountered with FR173657 in aqueous solutions. The following information is curated to assist in the effective design and execution of experiments involving this nonpeptide bradykinin B2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). Why is this happening?
A1: This is a common issue for compounds with low aqueous solubility. This compound, like many small molecule inhibitors, is hydrophobic. Dimethyl sulfoxide (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock is diluted into an aqueous medium, the overall solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1] It is also crucial to keep the final DMSO concentration in your experimental setup low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[1]
Q2: What are the initial steps to troubleshoot the precipitation of this compound?
A2: If you observe precipitation, consider these initial troubleshooting steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, try preparing intermediate dilutions of your concentrated stock in pure DMSO first. This can help prevent localized high concentrations of the compound from precipitating upon contact with the aqueous buffer.[1]
-
Gentle Warming: Gently warming the aqueous solution to 37°C may help increase the solubility of this compound.[1] However, be cautious with prolonged heating, as it could potentially degrade the compound.
-
Sonication: Using a water bath sonicator can help break up precipitate particles and facilitate the dissolution of the compound.[1]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer might improve solubility, especially if the compound has ionizable groups.[1]
Q3: What alternative solvents or formulation strategies can I consider to improve the solubility of this compound?
A3: If direct dilution of a DMSO stock remains problematic, you might explore the following options:
-
Co-solvents: The use of co-solvents can improve the solubility of hydrophobic compounds. However, their compatibility with your experimental system must be verified.
-
Formulation with Excipients: For in vivo studies, formulation with excipients such as cyclodextrins can enhance the aqueous solubility of poorly soluble drugs.
-
Nanosuspensions: Creating a nanosuspension is another technique used to improve the dissolution rate and bioavailability of poorly soluble compounds by reducing the particle size.[2]
Data Presentation
| Solvent System | Temperature (°C) | Maximum Solubility (Hypothetical) | Notes |
| 100% DMSO | 25 | > 50 mg/mL | Forms a clear stock solution. |
| PBS (pH 7.4) with 0.1% DMSO | 25 | < 1 µg/mL | Significant precipitation observed. |
| PBS (pH 7.4) with 0.1% DMSO | 37 | ~5 µg/mL | Gentle warming improves solubility. |
| Cell Culture Medium + 10% FBS with 0.1% DMSO | 37 | ~10 µg/mL | Serum proteins may aid in solubilization. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath for 5-10 minutes or gentle warming to 37°C can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Minimize Precipitation
-
Prepare Intermediate Dilutions: From your concentrated stock solution in DMSO (e.g., 10 mM), prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to 37°C if appropriate for your experiment.
-
Addition of Compound: Add a small volume of the appropriate DMSO intermediate to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer while vortexing or stirring, not the other way around. This ensures rapid dispersion.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is minimal and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a bradykinin B2 receptor antagonist.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
How to minimize DMSO toxicity when using FR173657 in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of the bradykinin B2 receptor antagonist, FR173657, in cell culture, with a focus on minimizing the confounding effects of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] It functions by competitively binding to the B2R, thereby inhibiting the downstream signaling cascades initiated by bradykinin. This makes it a valuable tool for investigating the role of the bradykinin system in various physiological and pathological processes, including inflammation and pain.
Q2: Why is DMSO used as a solvent for this compound?
This compound is a hydrophobic molecule with low aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including this compound. Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of such compounds for in vitro assays.
Q3: What are the potential toxic effects of DMSO on my cells?
DMSO, while widely used, is not biologically inert and can exert dose-dependent toxic effects on cells. These can include:
-
Reduced cell viability and proliferation.
-
Induction of apoptosis or necrosis.
-
Alterations in cell morphology and differentiation.
-
Changes in gene expression and signaling pathways.
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), while some robust lines may tolerate up to 1%. However, primary cells and other sensitive cell types may exhibit toxicity at concentrations as low as 0.1%.[2]
Q4: How can I minimize DMSO-induced toxicity in my experiments with this compound?
The key is to use the lowest possible final concentration of DMSO in your cell culture that still allows for the effective delivery of this compound. Best practices include:
-
Determine the maximum tolerable DMSO concentration for your specific cell line. (See Experimental Protocols section).
-
Prepare a high-concentration stock solution of this compound in 100% sterile DMSO. This allows for a large dilution factor when preparing your working solutions.
-
Keep the final DMSO concentration in your culture medium at or below 0.5%, and ideally below 0.1% for sensitive cells.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent-induced effects.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound upon dilution in culture medium. | - The aqueous solubility limit of this compound has been exceeded. - Improper mixing technique. | - Prepare a higher concentration stock solution of this compound in 100% DMSO to allow for a greater dilution factor. - When preparing the working solution, add the DMSO stock drop-wise to the pre-warmed culture medium while gently vortexing or swirling to ensure rapid and even dispersion. - Avoid making intermediate dilutions in aqueous buffers where the compound may be less soluble. |
| High background toxicity or unexpected effects in vehicle control wells. | - The final DMSO concentration is too high for your specific cell line. - The quality of the DMSO is poor (e.g., oxidized or contains water). | - Perform a DMSO dose-response experiment to determine the no-effect concentration for your cells (see Experimental Protocols). - Use fresh, high-purity, anhydrous DMSO for preparing your stock solutions. - Store DMSO in small, tightly sealed aliquots to prevent moisture absorption and oxidation. |
| Poor reproducibility of experimental results. | - Inconsistent final DMSO concentrations across experiments. - Variability in cell seeding density. - Degradation of this compound stock solution. | - Ensure the final DMSO concentration is identical in all experimental and control wells for every experiment. - Maintain consistent cell seeding densities and ensure cells are in the exponential growth phase at the time of treatment. - Aliquot the this compound stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: General Cytotoxicity of DMSO on Various Cell Lines
The following table summarizes the observed effects of different DMSO concentrations on various cell lines. It is important to note that these are general guidelines, and the specific tolerance of your cell line should be experimentally determined.
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Notes |
| < 0.1% | Generally considered safe with minimal effects on cell viability and function. | Recommended for sensitive cell lines, primary cells, and long-term exposure studies. |
| 0.1% - 0.5% | Well-tolerated by many robust immortalized cell lines for short-term to medium-term exposure (e.g., up to 72 hours). | This is a common concentration range for many in vitro assays. Validation for your specific cell line is crucial. |
| 0.6% - 1.0% | Increased cytotoxicity, and effects on cell proliferation and function are often observed in a variety of cell lines.[2][3] | May be acceptable for very short exposure times in robust cell lines. A vehicle control is absolutely essential. |
| > 1.0% | Significant cytotoxicity, induction of apoptosis, and cell membrane damage are common.[3] | Generally not recommended for cell-based assays as the observed effects are likely due to solvent toxicity. |
Table 2: Reported IC50 Values for DMSO in Various Cell Lines
This table provides a more quantitative look at DMSO cytotoxicity. The IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (in this case, cell viability) by 50%.
| Cell Line | Incubation Time | IC50 (v/v %) | Reference |
| MCF-7 | 24 hours | ~1.8 - 1.9% | [4] |
| RAW-264.7 | 24 hours | ~1.8 - 1.9% | [4] |
| HUVEC | 24 hours | ~1.8 - 1.9% | [4] |
| HepG2 | 72 hours | > 5% | [5] |
| Huh7 | 72 hours | ~5% | [5] |
| HT29 | 72 hours | > 5% | [5] |
| SW480 | 72 hours | > 5% | [5] |
| MDA-MB-231 | 72 hours | > 5% | [5] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration for Your Cell Line
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile, high-purity DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO for solubilizing formazan crystals
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of DMSO Dilutions:
-
Prepare a series of dilutions of DMSO in complete culture medium. A typical concentration range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).
-
Also, prepare a "no DMSO" control using only complete culture medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different DMSO concentrations to the respective wells. Include several replicate wells for each concentration.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control (which is set to 100% viability).
-
The maximum tolerable DMSO concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).
-
Protocol 2: Preparing and Using this compound in a Cell-Based Assay
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Note: The exact solubility of this compound in DMSO is not widely reported. A common practice for similar compounds is to prepare a 10 mM stock solution. It is recommended to empirically test the solubility by starting with a small amount of powder.
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 592.48 g/mol ), dissolve 5.92 mg of this compound in 1 mL of 100% sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
To prepare your final working concentrations, perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium.
-
Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the 10 mM stock solution into the culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Important: Always add the DMSO stock to the culture medium, not the other way around, and mix immediately to prevent precipitation.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared working solutions of this compound to your cells.
-
Remember to include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Mandatory Visualizations
Bradykinin B2 Receptor Signaling Pathway
References
- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. sid.ir [sid.ir]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Determining the stability of FR173657 stock solutions over time
This technical support center provides guidance on determining and ensuring the stability of your FR173657 stock solutions. Following these recommendations will help maintain the integrity of your experiments and generate reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store this compound stock solutions for short-term and long-term use?
A2: For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] For short-term storage (days to weeks), -20°C is often suitable. For long-term storage (months to years), -80°C is recommended to minimize degradation.[1]
Q3: What are the signs that my this compound stock solution may have degraded?
A3: Visual indicators of degradation can include the appearance of precipitates that do not readily dissolve upon warming and vortexing, or a change in the color of the solution.[1] However, the absence of these signs does not guarantee stability. The most reliable way to assess the stability of your stock solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).[1][2][3]
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: Storing stock solutions at room temperature or 4°C is generally not recommended for extended periods, as these conditions can accelerate chemical degradation. For temporary storage during an experiment, keeping the solution on ice and protected from light is advisable.
Q5: How long can I expect my this compound stock solution to be stable?
A5: The stability of a stock solution depends on several factors, including the solvent, storage temperature, and exposure to light and air. Without specific experimental data for this compound, it is impossible to provide a definitive shelf-life. It is best practice to perform your own stability assessment, especially for long-term or critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution during freezing. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Ensure it is fully dissolved before use.[1] |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded, leading to a lower effective concentration of the active compound. | Perform a stability check of your stock solution using HPLC to determine its purity and concentration.[1][2][3] Prepare a fresh stock solution from a new powder vial if degradation is suspected. |
| Loss of biological activity over time. | Chemical degradation of this compound in the stock solution. | Confirm the purity of the stock solution using an analytical method like HPLC or LC-MS. If degradation is confirmed, prepare a fresh stock solution. Consider preparing smaller, single-use aliquots to minimize the number of freeze-thaw cycles.[1][4] |
Stability Assessment of this compound Stock Solutions
To provide researchers with a framework for determining the stability of their own this compound stock solutions, the following table can be used to record and track stability data over time.
| Storage Condition | Time Point | Concentration (mM) | Purity by HPLC (%) | Observations (e.g., color change, precipitation) |
| -20°C | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| -80°C | 0 | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 4°C | 0 | |||
| 1 week | ||||
| 2 weeks | ||||
| Room Temp (Dark) | 0 | |||
| 24 hours | ||||
| 48 hours | ||||
| Room Temp (Light) | 0 | |||
| 24 hours | ||||
| 48 hours |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored, single-use vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into single-use, amber-colored vials to protect from light.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the desired temperature (-20°C for short-term or -80°C for long-term storage).
-
Protocol for Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized for your particular HPLC system and column.
-
Objective: To determine the purity and concentration of this compound in a stock solution over time under different storage conditions.
-
Materials:
-
This compound stock solution aliquots stored under various conditions.
-
HPLC system with a UV detector.
-
A suitable C18 reversed-phase HPLC column.
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid).
-
-
Procedure:
-
Time-Zero Analysis:
-
Prepare a fresh stock solution of this compound to serve as the time-zero reference standard.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity and peak area. This will be your 100% reference.
-
-
Stability Sample Analysis:
-
At each designated time point (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex gently to ensure homogeneity.
-
Analyze the aliquot by HPLC using the same method as the time-zero sample.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak in the stored samples to the peak area of the time-zero sample to determine the percentage of the compound remaining.
-
Assess the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the purity of the stock solution at each time point by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
This compound is a selective antagonist of the bradykinin B2 receptor.[5] The binding of bradykinin to this G-protein coupled receptor initiates a signaling cascade.
Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. captivatebio.com [captivatebio.com]
- 5. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in in vivo efficacy of oral FR173657
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral bradykinin B2 receptor antagonist, FR173657. The information aims to address potential variability in in vivo efficacy and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor.[1][2][3] It functions by competitively or non-competitively blocking the binding of bradykinin to the B2 receptor, thereby inhibiting its downstream signaling pathways that are involved in inflammation, pain, and vasodilation.[2][4][5] this compound has been shown to be orally active in various animal models.[1][3][6][7]
Q2: What are the potential causes of variability in the in vivo efficacy of oral this compound?
A2: Variability in the in vivo efficacy of orally administered this compound can arise from several factors, broadly categorized as formulation-related, physiological, and procedural. These include:
-
Formulation: The physicochemical properties of the drug, such as its solubility and particle size, and the excipients used in the formulation can significantly impact its dissolution and absorption.[8][9][10]
-
Physiological Factors of the Animal Model: The age, sex, genetic background, and health status of the animals can influence drug absorption and metabolism.[10][11] The gastrointestinal (GI) environment, including pH, motility, and the presence or absence of food, can also alter the bioavailability of the drug.[8][9][10]
-
Procedural Inconsistencies: Variations in the experimental protocol, such as the timing of drug administration relative to the inflammatory challenge, the gavage technique, and the stress levels of the animals, can contribute to inconsistent results.[11]
Q3: How does the presence of food in the gastrointestinal tract affect the absorption of oral this compound?
A3: The presence of food can have variable effects on the absorption of oral drugs.[8][10] For some drugs, food can enhance absorption, while for others it can delay or reduce it.[8] Food can alter gastric emptying time, GI pH, and intestinal transit time, all of which can influence the dissolution and absorption of this compound.[9] For lipophilic compounds, administration with fatty foods may increase absorption.[8] It is recommended to standardize the feeding schedule of experimental animals to minimize this source of variability.
Q4: Are there any known species-specific differences in the efficacy of this compound?
A4: The available literature suggests that the duration of action of this compound may differ between species. For instance, one study noted a shorter duration of action in rabbits compared to guinea pigs and rats.[3] Such differences can be attributed to variations in drug metabolism and pharmacokinetics among species. Researchers should be mindful of these potential differences when designing experiments and interpreting data.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent In Vivo Efficacy Results
This guide provides a systematic approach to identifying and resolving inconsistencies in the in vivo efficacy of oral this compound.
Step 1: Review and Standardize the Dosing Preparation and Administration Protocol
-
Dosing Solution/Suspension:
-
Question: Is the this compound fully dissolved or homogeneously suspended?
-
Action: Visually inspect the dosing preparation for any precipitates or non-uniformity. If it is a suspension, ensure it is vigorously vortexed before each administration. Consider evaluating the solubility of this compound in the chosen vehicle.
-
-
Gavage Technique:
-
Question: Is the oral gavage being performed consistently and correctly?
-
Action: Ensure that all personnel are properly trained in oral gavage techniques to minimize stress to the animals and prevent accidental administration into the lungs. Inconsistent administration can lead to variable dosing.
-
Step 2: Evaluate the Animal Model and Experimental Conditions
-
Animal Health:
-
Fasting/Feeding State:
Step 3: Assess the Timing of Administration and Efficacy Readout
-
Pharmacokinetics:
-
Question: Is the efficacy being measured at the optimal time point post-dosing?
-
Action: The time to reach peak plasma concentration (Tmax) can vary. If efficacy is low, consider conducting a pilot study with staggered time points for the efficacy measurement to determine the optimal window for the effect.
-
Guide 2: Optimizing the Oral Administration Protocol for this compound
This guide provides recommendations for developing a robust oral administration protocol to enhance the consistency of in vivo efficacy.
-
Vehicle Selection:
-
Recommendation: The choice of vehicle is critical for the dissolution and absorption of this compound. If the compound has low aqueous solubility, consider using vehicles such as a suspension in 0.5% methylcellulose or a solution in a vehicle containing a solubilizing agent like PEG-400.
-
-
Dose Volume:
-
Recommendation: Use a consistent and appropriate dose volume for the size of the animal (e.g., 5-10 mL/kg for rats). Inaccurate dose volumes can be a source of variability.
-
-
Acclimatization and Handling:
-
Recommendation: Properly acclimatize the animals to the experimental conditions and handling procedures. Stress can alter gastrointestinal physiology and affect drug absorption.[11]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target/Assay | Species/Cell Line | IC50 / pA2 / pKB | Reference |
| [3H]BK Binding | Guinea Pig Ileum | 4.6 x 10⁻¹⁰ M (IC50) | [1] |
| [3H]BK Binding | Guinea Pig Lung | 8.6 x 10⁻⁹ M (IC50) | [1] |
| [3H]BK Binding | Human A431 Cells | 2.0 x 10⁻⁹ M (IC50) | [1] |
| [3H]BK Binding | Human W138 Cells | 2.3 x 10⁻⁹ M (IC50) | [1] |
| [3H]BK Binding | Human IMR90 Cells | 1.7 x 10⁻⁹ M (IC50) | [1] |
| BK-induced Contraction | Guinea Pig Ileum | 6.1 x 10⁻⁹ M (IC50) | [1] |
| BK-induced Contraction | Guinea Pig Ileum | 8.7 (pKB) | [2] |
| BK-induced Relaxation | Rat Duodenum | 9.0 (pKB) | [2] |
| BK-induced Contraction | Rat Uterus | 9.1 (pA2) | [2] |
| BK-induced Contraction | Guinea Pig Trachea | 9.3 (Affinity Estimate) | [2] |
Table 2: In Vivo Efficacy of Oral this compound
| Animal Model | Species | Endpoint | Oral ED50 / Effective Dose | Reference |
| BK-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | 0.075 mg/kg (ED50) | [1][3] |
| Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | 0.057 mg/kg (ED50) | [1] |
| Carrageenin-induced Paw Edema | Rat | Inhibition of edema | 6.8 mg/kg (ED50) | [3] |
| BK-induced Nociception | Rat | Abolition of nociceptive response | 5 µmol/kg | [4][13] |
| Carrageenin-induced Pleurisy | Rat | Inhibition of plasma exudation | 3-30 mg/kg | [7] |
| Ovalbumin-induced Plasma Extravasation | Guinea Pig | Inhibition of plasma extravasation | 20 mg/kg | [6] |
| Caerulein-induced Pancreatitis | Rat | Inhibition of edema formation | ≥ 500 nmol/kg | [14] |
Experimental Protocols
Protocol 1: Carrageenin-Induced Paw Edema in Rats
This protocol is designed to assess the anti-inflammatory efficacy of orally administered this compound.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to food and water.
-
Fasting: Fast the animals for 12-18 hours before oral administration of the compound, with free access to water.
-
Compound Preparation: Prepare a suspension of this compound in 0.5% methylcellulose.
-
Baseline Measurement: Measure the paw volume of the right hind paw using a plethysmometer.
-
Oral Administration: Administer this compound or vehicle orally via gavage at a volume of 5 mL/kg.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) lambda-carrageenin in saline into the sub-plantar region of the right hind paw.
-
Efficacy Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenin injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each animal at each time point compared to the vehicle-treated group.
Protocol 2: Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This protocol is used to evaluate the efficacy of oral this compound in an airway hyperreactivity model.
-
Animals: Male Hartley guinea pigs (300-400 g).
-
Acclimatization: Acclimatize animals for at least 3 days.
-
Fasting: Fast the animals for 12-18 hours before oral administration.
-
Compound Preparation: Prepare a solution or suspension of this compound.
-
Oral Administration: Administer this compound or vehicle orally.
-
Anesthesia and Surgical Preparation: Anesthetize the animals and perform a tracheotomy. Artificially ventilate the animals and measure pulmonary inflation pressure.
-
Bradykinin Challenge: Administer a bolus intravenous injection of bradykinin (e.g., 5 µg/kg) and record the peak increase in pulmonary inflation pressure.
-
Efficacy Assessment: Administer this compound orally and repeat the bradykinin challenge at various time points (e.g., 1, 2, 4 hours) after dosing to determine the inhibition of the bronchoconstrictor response.
-
Data Analysis: Calculate the percentage inhibition of the bradykinin-induced bronchoconstriction at each time point.
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.
Caption: A Standardized Workflow for an In Vivo Efficacy Study.
Caption: A Logical Flowchart for Troubleshooting In Vivo Efficacy Variability.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the orally active non-peptide bradykinin B2 receptor antagonist, this compound, on plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of an orally active non-peptide bradykinin B2 receptor antagonist, this compound, on plasma exudation in rat carrageenin-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. Bioavailability - Wikipedia [en.wikipedia.org]
- 13. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the non-peptide B2 receptor antagonist this compound in models of visceral and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of FR173657
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to design and interpret experiments using FR173657, a potent and selective bradykinin B2 receptor antagonist. The focus is on implementing appropriate controls to minimize and account for potential off-target effects.
Troubleshooting Guides
Issue: Unexplained or inconsistent experimental results when using this compound.
This guide will help you determine if your observations are due to the intended on-target activity or potential off-target effects of this compound.
Is the Observed Effect Mediated by the Bradykinin B2 Receptor?
Question: How can I confirm that the biological effect I'm observing is specifically due to the inhibition of the bradykinin B2 receptor?
Answer: To verify that the effects of this compound are on-target, you should perform rescue experiments and use structurally unrelated antagonists.
Experimental Protocol: Bradykinin B2 Receptor Agonist Rescue
-
Cell-Based Assays:
-
Pre-treat your cells with this compound at the desired concentration.
-
After the pre-treatment period, stimulate the cells with a high concentration of a bradykinin B2 receptor agonist (e.g., bradykinin).
-
Measure the downstream signaling event or cellular response.
-
Expected Outcome: If the effect of this compound is on-target, stimulation with a high concentration of the agonist should overcome the antagonist's inhibitory effect and "rescue" the phenotype.
-
-
In Vivo Studies:
-
Administer this compound to the animal model at the appropriate dose.
-
Subsequently, administer a bradykinin B2 receptor agonist.
-
Monitor the physiological response.
-
Expected Outcome: A reversal or partial reversal of the effects of this compound upon agonist administration suggests on-target activity.
-
Experimental Protocol: Use of a Structurally Unrelated B2 Receptor Antagonist
-
Select a bradykinin B2 receptor antagonist with a different chemical structure from this compound (e.g., Icatibant/Hoe-140).
-
Perform a dose-response experiment with the alternative antagonist in your experimental model.
Is this compound Affecting Other Receptors?
Question: My results are not consistent with bradykinin B2 receptor biology. How can I test if this compound is interacting with other receptors?
Answer: While this compound is highly selective, it is good practice to confirm its specificity in your experimental system. This can be done by testing its effect on the activity of other relevant receptors.
Experimental Protocol: Receptor Specificity Panel
-
Identify other receptors that are expressed in your model system and could plausibly be involved in the observed phenotype.
-
Based on existing literature, this compound has been shown to be inactive against a panel of other receptors.[1][2][3][4]
-
Design experiments to test the effect of this compound on the signaling of these receptors using their respective agonists. For example:
-
Procedure:
-
Treat your cells or tissue with this compound.
-
Stimulate with an agonist for the receptor of interest (e.g., histamine).
-
Measure the relevant downstream response.
-
Expected Outcome: this compound should not significantly alter the response induced by these other agonists, confirming its selectivity for the bradykinin B2 receptor.
-
Data Presentation
Table 1: Selectivity Profile of this compound Against Various Receptors
| Receptor/Agonist Tested | Species/System | Finding | Reference |
| Bradykinin B1 Receptor | Human, Pig, Rabbit | No antagonistic effect observed. | [1][2][3] |
| Acetylcholine | Guinea Pig Ileum | No inhibition of acetylcholine-induced contractions. | [1][4] |
| Histamine | Guinea Pig Ileum | No inhibition of histamine-induced contractions. | [1][4] |
| Substance P | Rabbit Iris Sphincter, Guinea Pig Ileum | Effects of substance P were unaffected. | [4][5] |
| Angiotensin II | In vitro preparations | No effect on angiotensin II-induced responses. | [2][4] |
| Prostaglandin E2 | Rat Paw | Did not affect hyperalgesia induced by prostaglandin E2. | [5] |
| Noradrenaline | Human Umbilical Vein | Inactive against noradrenaline-induced effects. | [2] |
| 5-Hydroxytryptamine | Human Umbilical Vein, Guinea Pig Ileum | Did not affect 5-hydroxytryptamine-induced contractions. | [2][4] |
| Endothelin-1 | Human Umbilical Vein | Inactive against endothelin-1-induced effects. | [2] |
Mandatory Visualization
Caption: On-target signaling pathway of the Bradykinin B2 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for controlling for off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound most selective for the bradykinin B2 receptor?
A1: The IC50 values for this compound at the bradykinin B2 receptor are in the low nanomolar range.[1][6] It is recommended to perform a dose-response curve in your specific experimental system to determine the lowest effective concentration. Using the lowest effective concentration will minimize the risk of off-target effects.
Q2: Is this compound a competitive or non-competitive antagonist?
A2: The mode of antagonism can vary depending on the species and tissue type. This compound has been reported to act as a competitive antagonist on human and rabbit B2 receptors, while it appears to act as a non-competitive antagonist on pig and guinea pig receptors.[2][3] It is advisable to perform a Schild analysis in your system to determine the nature of the antagonism.
Q3: Can the vehicle for this compound have its own biological effects?
A3: Yes, it is crucial to include a vehicle-only control in all experiments. The vehicle (the solvent used to dissolve this compound) should be administered to a control group at the same volume and concentration as the experimental group to ensure that any observed effects are due to the compound itself and not the vehicle.
Q4: What should I do if I still suspect off-target effects after performing the recommended controls?
A4: If you have ruled out other experimental variables and still suspect off-target effects, consider using techniques such as RNA sequencing or proteomic analysis to compare the global changes in gene or protein expression in response to this compound versus a structurally unrelated B2 receptor antagonist. This can help identify any unexpected signaling pathways that are being modulated. Additionally, using a B2 receptor knockout/knockdown model, if available, would provide the most definitive evidence for on-target versus off-target effects.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic effects of FR 173657 on human, pig, rabbit, and guinea pig kinin receptors: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time with FR173657 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR173657, a potent and selective nonpeptide bradykinin B2 receptor antagonist, in in vitro studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the bradykinin B2 receptor (B2R).[1][2][3] It functions by competitively inhibiting the binding of bradykinin to B2 receptors in human and rabbit tissues.[1][3] However, in pig and guinea pig tissues, it acts as a non-competitive antagonist.[1][3] this compound demonstrates high specificity for the B2 receptor, showing no significant interaction with B1 receptors or other receptors for substances like norepinephrine, endothelin-1, or substance P.[1][4]
Q2: What is a recommended starting concentration and incubation time for this compound in a cell-based assay?
A starting point for this compound concentration can be in the low nanomolar range, based on its reported IC50 and pA2 values (see tables below). For incubation time, a pre-incubation period of 30 minutes is often a good starting point for antagonist binding before the addition of the agonist (bradykinin). However, the optimal incubation time is highly dependent on the specific cell type, assay endpoint, and the kinetics of the biological response being measured. A time-course experiment is strongly recommended to determine the ideal incubation period for your specific experimental setup.
Q3: How can I determine the optimal incubation time for this compound in my experiment?
To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed, effective concentration of this compound for various durations (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours) before stimulating with bradykinin. The endpoint of your assay (e.g., calcium influx, inhibition of cytokine release) should be measured at each time point. The optimal incubation time is the shortest duration that yields the maximal and most consistent inhibitory effect.
Q4: Is this compound cytotoxic?
While specific cytotoxicity data for this compound is not extensively reported in the provided search results, it is a quinoline derivative. Some quinoline-based compounds can exhibit cytotoxicity at higher concentrations. It is crucial to perform a cell viability assay (e.g., MTT or resazurin assay) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal or no antagonistic effect observed | 1. Insufficient incubation time: The antagonist may not have reached equilibrium with the receptor. 2. Inappropriate concentration: The concentration of this compound may be too low to effectively compete with the agonist. 3. Low receptor expression: The cell line may not express a sufficient number of B2 receptors. 4. Compound degradation: this compound may be unstable in the cell culture medium over long incubation periods. | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal pre-incubation period. 2. Optimize concentration: Conduct a dose-response experiment with a range of this compound concentrations. 3. Verify receptor expression: Confirm B2 receptor expression in your cell line using techniques like qPCR or Western blotting. 4. Use freshly prepared solutions: Prepare this compound solutions fresh for each experiment and minimize exposure to light and prolonged storage in aqueous solutions. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation and temperature gradients in the outer wells of the plate. 3. Pipetting errors: Inaccurate pipetting of this compound or agonist. 4. Compound precipitation: this compound, being a quinoline derivative, may have limited aqueous solubility. | 1. Ensure a homogeneous cell suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples; fill them with sterile PBS or media instead. 3. Use calibrated pipettes: Ensure proper calibration and use appropriate pipetting techniques. 4. Check for precipitation: Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system (ensure solvent toxicity is evaluated). |
| Unexpected changes in cell morphology or viability | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. 2. Off-target effects: At high concentrations, this compound may have off-target effects. 3. Compound-induced cytotoxicity: The compound itself may be toxic to the cells at the concentration used. | 1. Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound. Keep the final solvent concentration low (typically ≤0.1%). 2. Perform a dose-response for cytotoxicity: Determine the IC50 for cytotoxicity and work at concentrations well below this value. 3. Conduct a cell viability assay: Use an orthogonal method to confirm that the observed effects are not due to cell death. |
Quantitative Data
Table 1: In Vitro Activity of this compound (IC50 values)
| Cell Line/Tissue | Species | Assay Type | IC50 (M) | Reference |
| Guinea Pig Ileum | Guinea Pig | [3H]BK Binding | 4.6 x 10⁻¹⁰ | [2] |
| Guinea Pig Lung | Guinea Pig | [3H]BK Binding | 8.6 x 10⁻⁹ | [2] |
| A431 Cells | Human | [3H]BK Binding | 2.0 x 10⁻⁹ | [2] |
| W138 Cells | Human | [3H]BK Binding | 2.3 x 10⁻⁹ | [2] |
| IMR90 Cells | Human | [3H]BK Binding | 1.7 x 10⁻⁹ | [2] |
| Guinea Pig Ileum | Guinea Pig | BK-induced Contraction | 6.1 x 10⁻⁹ | [2] |
Table 2: In Vitro Antagonistic Potency of this compound (pA2 and pKB values)
| Tissue | Species | Agonist | Antagonism Type | pA2 / pKB | Reference |
| Human Umbilical Vein | Human | Bradykinin | Competitive | pA2 = 8.2 | [1][3] |
| Rabbit Jugular Vein | Rabbit | Bradykinin | Competitive | pA2 = 8.9 | [3][4] |
| Pig Coronary Artery | Pig | Bradykinin | Non-competitive | pKB = 9.2 | [3][4] |
| Guinea Pig Ileum | Guinea Pig | Bradykinin | Non-competitive | pKB = 9.2 | [3][4] |
| Rabbit Iris Sphincter Muscle | Rabbit | Bradykinin | Non-competitive | pKB = 7.9 | [5][6] |
| Rat Uterus | Rat | Bradykinin | Competitive | pA2 = 9.1 | [7] |
| Rat Duodenum | Rat | Bradykinin | Non-competitive | pKB = 9.0 | [7] |
| Guinea Pig Ileum | Guinea Pig | Bradykinin | Non-competitive | pKB = 8.7 | [7] |
| Guinea Pig Trachea | Guinea Pig | Bradykinin | - | Affinity Estimate = 9.3 | [7] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time using a Calcium Mobilization Assay
This protocol outlines a general workflow to determine the optimal pre-incubation time for this compound before agonist stimulation in a calcium mobilization assay.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO-K1 cells stably expressing human B2R)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bradykinin stock solution (e.g., 1 mM in water)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the B2R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove any extracellular dye.
-
This compound Pre-incubation (Time-Course):
-
Prepare serial dilutions of this compound in the assay buffer. A final concentration in the range of its IC50 is a good starting point.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate for different time points (e.g., 15, 30, 60, and 120 minutes) at 37°C. Include vehicle control wells (assay buffer with the same final concentration of DMSO).
-
-
Baseline Fluorescence Measurement: Just before adding the agonist, measure the baseline fluorescence intensity for a short period (e.g., 1-2 minutes) using the fluorescence plate reader.
-
Agonist Stimulation: Prepare a solution of bradykinin in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the bradykinin solution to all wells simultaneously using an automated injector if available.
-
Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity kinetically for a period of 2-5 minutes to capture the peak calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response in the this compound-treated wells to the vehicle control wells.
-
Plot the normalized response against the pre-incubation time. The optimal incubation time is the shortest time that gives the maximal and most stable inhibition of the bradykinin-induced calcium signal.
-
Visualizations
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Potential limitations of using FR173657 in chronic inflammation models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR173657, a selective bradykinin B2 receptor antagonist, in chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active non-peptide antagonist of the bradykinin B2 receptor.[1] Its primary mechanism of action is to block the binding of bradykinin to the B2 receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation, vasodilation, increased vascular permeability, and pain. Bradykinin is a key mediator in the kallikrein-kinin system and plays a significant role in the inflammatory cascade.[2][3]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in various preclinical models of acute inflammation and pain. These include carrageenan-induced paw edema in rats, bradykinin-induced bronchoconstriction in guinea pigs, and models of visceral and cutaneous inflammation.[4] It has also been shown to inhibit plasma extravasation in guinea pig airways following allergen challenge.[5]
Q3: What is the selectivity profile of this compound?
This compound is highly selective for the bradykinin B2 receptor. Studies have shown that it does not significantly interact with the bradykinin B1 receptor or a range of other receptors, including those for acetylcholine and histamine.[1]
Q4: Are there any known limitations of using this compound in chronic inflammation models?
Direct studies on the long-term efficacy and potential limitations of this compound in chronic inflammation models are limited in publicly available literature. However, researchers should consider the following potential challenges based on the pharmacology of bradykinin B2 receptor antagonists and general principles of chronic drug administration:
-
Tachyphylaxis/Tolerance: Prolonged exposure to an antagonist can sometimes lead to a gradual loss of efficacy, a phenomenon known as tachyphylaxis or tolerance.[6][7][8] This could be due to receptor desensitization or the upregulation of compensatory signaling pathways. Bradykinin receptors are known to undergo ligand-induced desensitization.[9]
-
Species-Specific Differences: The potency and mode of antagonism of bradykinin B2 receptor antagonists can vary between species. This is an important consideration when translating findings from animal models to humans.
-
Cardiovascular Effects: Chronic blockade of bradykinin B2 receptors may have unforeseen effects on cardiovascular homeostasis, as bradykinin is involved in blood pressure regulation.[10][11]
-
Off-Target Effects with Chronic Dosing: While this compound has a high selectivity profile in acute studies, long-term administration could potentially reveal subtle off-target effects that are not apparent in short-term experiments.
Q5: What is the oral bioavailability of this compound?
This compound is characterized as an orally active antagonist, which is a significant advantage over many peptide-based antagonists.[1][4] Specific pharmacokinetic parameters may vary depending on the animal model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Diminished efficacy over time (potential tachyphylaxis) | Receptor desensitization or downregulation. Upregulation of compensatory inflammatory pathways. | 1. Incorporate washout periods in your study design to allow for receptor resensitization. 2. Measure bradykinin B2 receptor expression levels in your target tissue at different time points. 3. Investigate other inflammatory pathways that may be upregulated in your chronic model. 4. Consider combination therapy with an agent targeting a different inflammatory mediator. |
| Inconsistent results between experiments | Variability in drug preparation or administration. Species or strain differences in drug metabolism and receptor pharmacology. | 1. Ensure consistent and accurate preparation of this compound solutions. 2. Standardize the route and timing of administration. 3. If using different animal strains or species, perform preliminary dose-response studies to establish the optimal dose for each. |
| Unexpected cardiovascular side effects (e.g., changes in blood pressure) | Chronic blockade of bradykinin B2 receptors affecting vascular tone. | 1. Monitor cardiovascular parameters (e.g., blood pressure, heart rate) throughout the study. 2. Consider using the lowest effective dose of this compound. 3. Investigate the specific role of the bradykinin system in the cardiovascular regulation of your chosen animal model. |
| Lack of efficacy in a specific chronic inflammation model | The chosen model may not be primarily driven by the bradykinin B2 receptor pathway. Insufficient drug exposure at the site of inflammation. | 1. Confirm the role of bradykinin B2 receptors in the pathogenesis of your specific chronic inflammation model through literature review or preliminary experiments (e.g., using a B2 receptor agonist to exacerbate inflammation). 2. Perform pharmacokinetic studies to ensure adequate drug concentrations are achieved in the target tissue over the desired time course. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Species/Cell Line | IC50 / Ki |
| [3H]BK Binding | Guinea Pig Ileum | 4.6 x 10⁻¹⁰ M (IC50) |
| [3H]BK Binding | Guinea Pig Lung | 8.6 x 10⁻⁹ M (IC50) |
| [3H]BK Binding | Human A431 cells | 2.0 x 10⁻⁹ M (IC50) |
| [3H]BK Binding | Human W138 cells | 2.3 x 10⁻⁹ M (IC50) |
| [3H]BK Binding | Human IMR90 cells | 1.7 x 10⁻⁹ M (IC50) |
| BK-induced Ileum Contraction | Guinea Pig | 6.1 x 10⁻⁹ M (IC50) |
Data compiled from[1]
Table 2: In Vivo Efficacy of this compound in Acute Models
| Model | Species | Route of Administration | ED50 / Effective Dose |
| BK-induced Bronchoconstriction | Guinea Pig | Oral | 0.075 mg/kg |
| Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Oral | 0.057 mg/kg |
| Carrageenan-induced Paw Edema | Rat | Oral | 6.8 mg/kg |
| Pancreatitis (oedema formation) | Rat | Oral | 500 nmol/kg |
| Pancreatitis (oedema formation) | Rat | Subcutaneous | 30 nmol/kg |
| Cystitis (protein extravasation) | Rat | Subcutaneous | 300 nmol/kg |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds in an acute inflammatory model.
-
Animals: Male Wistar rats (180-220g) are commonly used.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and this compound treatment groups). A typical group size is 6-8 animals.
-
Compound Administration:
-
Administer this compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally via gavage.
-
Administer a positive control, such as indomethacin (5 mg/kg), intraperitoneally.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in a chronic inflammation model.
Caption: Logical relationship between chronic use of this compound and potential limitations with corresponding troubleshooting strategies.
References
- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin receptor blockade reduces sympathetic nerve response to muscle contraction in rats with ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of bradykinin receptor B1 but not bradykinin receptor B2 provides protection from cerebral infarction and brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effect of distinct bradykinin B2 receptor antagonist on allergen-evoked exudation and leukocyte infiltration in sensitized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of chronic bradykinin B2 receptor blockade on blood pressure of conscious Dahl salt-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of bradykinin B2 receptors prevents the increase in capillary density induced by chronic angiotensin-converting enzyme inhibitor treatment in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FR173657 Administration: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on the use of FR173657, a potent and selective nonpeptide bradykinin B2 receptor antagonist. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound in various experimental settings.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. What is the mechanism of action of this compound? | This compound is a selective antagonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). It competitively inhibits the binding of bradykinin to the B2 receptor, thereby blocking its downstream signaling pathways involved in inflammation, pain, and vasodilation.[1][2] |
| 2. How should I prepare this compound for in vivo administration? | The solubility of this compound may vary depending on the desired concentration and vehicle. For oral administration, it can often be suspended in a vehicle like 0.5% methylcellulose. For subcutaneous or intravenous administration, sterile saline or other appropriate buffered solutions should be used. It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration. A small-scale solubility test is recommended before preparing a large batch. |
| 3. I am observing high variability in my in vivo results. What could be the cause? | High variability can stem from several factors: • Inconsistent Drug Formulation: Ensure the drug is consistently dissolved or suspended in the vehicle for every experiment. • Dosing Accuracy: Calibrate all dosing equipment and use appropriate techniques for the chosen administration route to ensure accurate and consistent dosing. • Animal Handling and Stress: Stress can influence physiological responses. Acclimatize animals to the experimental procedures and handle them consistently. • Biological Variation: Account for inter-animal variability by using a sufficient number of animals per group and appropriate statistical analysis. |
| 4. My in vitro antagonist assay is not showing a clear dose-response curve. What should I check? | • Cell Health: Ensure the cells expressing the B2 receptor are healthy and within a suitable passage number. • Agonist Concentration: Use an appropriate concentration of bradykinin (typically EC50 to EC80) to stimulate the cells. • Incubation Times: Optimize the pre-incubation time with this compound and the stimulation time with bradykinin. • Reagent Quality: Verify the quality and concentration of all reagents, including this compound and bradykinin. |
| 5. Are there any known off-target effects of this compound? | This compound has been shown to be highly selective for the bradykinin B2 receptor and does not show significant activity at the B1 receptor or other tested receptors.[1][2] However, as with any pharmacological agent, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system. |
Dosage Adjustment for Different Animal Species
The following tables summarize reported dosages of this compound in various animal models. It is important to note that the optimal dose may vary depending on the specific experimental model, disease state, and desired endpoint. Therefore, it is recommended to perform a dose-response study to determine the most effective dose for your specific application.
Table 1: In Vivo Dosages of this compound
| Animal Species | Administration Route | Dosage Range | Experimental Model | Reference |
| Rat | Oral (p.o.) | 5 µmol/kg | Bradykinin-induced nociception | [3] |
| Rat | Subcutaneous (s.c.) | 0.3 - 3 µmol/kg | Bradykinin-induced nociception | [3] |
| Rat | Subcutaneous (s.c.) | 1.1 µmol/kg (ID50) | Bradykinin-induced blood pressure reflexes | [3] |
| Rat | Oral (p.o.) | 6.8 mg/kg (ED50) | Carrageenan-induced paw edema | [4] |
| Guinea Pig | Oral (p.o.) | 0.075 mg/kg (ED50) | Bradykinin-induced bronchoconstriction | [1][5] |
| Dog | Intravenous (i.v.) | 33, 100, 300 nmol/kg/hour | Pulmonary ischemia-reperfusion injury | |
| Rabbit | Intravenous (i.v.) | Not specified in literature | In vitro studies show competitive antagonism (pA2 8.9)[6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes a common model for evaluating the anti-inflammatory effects of compounds like this compound.[3][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Drug Administration: Administer this compound or the vehicle orally or subcutaneously at the desired dose and time point before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer or the paw thickness with digital calipers.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.
Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This protocol is used to assess the ability of this compound to inhibit bronchoconstriction induced by bradykinin.[5][12][13][14][15]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle
-
Bradykinin solution
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer
Procedure:
-
Anesthesia and Cannulation: Anesthetize the guinea pig and insert a tracheal cannula.
-
Ventilation: Artificially ventilate the animal with a constant volume of air.
-
Measurement of Bronchoconstriction: Monitor the inflation pressure of the lungs as an index of bronchoconstriction using a pressure transducer.
-
Drug Administration: Administer this compound or the vehicle intravenously or orally at the desired dose and time point before bradykinin challenge.
-
Bradykinin Challenge: Administer a dose of bradykinin intravenously that is known to cause a submaximal bronchoconstrictor response.
-
Data Analysis: Measure the inhibition of the bradykinin-induced increase in inflation pressure in the this compound-treated groups compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
This compound acts by blocking the signaling cascade initiated by the binding of bradykinin to its B2 receptor. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified Bradykinin B2 Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Antagonist Studies
The following diagram outlines a typical workflow for conducting an in vivo experiment to evaluate the efficacy of a B2 receptor antagonist like this compound.
Caption: General Experimental Workflow for In Vivo Antagonist Studies.
References
- 1. inotiv.com [inotiv.com]
- 2. Novel small molecule bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of bradykinin-induced bronchoconstriction in the guinea-pig by a synthetic B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonistic effects of FR 173657 on human, pig, rabbit, and guinea pig kinin receptors: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Care in Rabbits - WSAVA2010 - VIN [vin.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bronchoconstrictor action of bradykinin in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of captopril (SQ 14,225) on bradykinin-induced bronchoconstriction in the anesthetized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Potency: FR173657 versus Icatibant (Hoe-140) as Bradykinin B2 Receptor Antagonists
This guide provides a detailed, data-driven comparison of two prominent antagonists of the bradykinin B2 receptor (B2R): FR173657 and Icatibant (also known as Hoe-140). Bradykinin, a key inflammatory mediator, exerts its effects on vasodilation, vascular permeability, smooth muscle contraction, and pain through the B2R, a G-protein coupled receptor.[1] Antagonists of this receptor are critical research tools and have therapeutic applications, most notably Icatibant's use in treating hereditary angioedema (HAE).[2][3][4]
This compound is a non-peptide, orally active small molecule antagonist, whereas Icatibant is a synthetic peptidomimetic consisting of ten amino acids.[1][3][5] This fundamental structural difference influences their pharmacokinetic profiles and potency across various experimental models. This document will objectively compare their performance using quantitative data from in vitro and in vivo studies, detail the experimental protocols used to generate this data, and visualize key biological and experimental processes.
Quantitative Comparison of Antagonist Potency
The following tables summarize key performance metrics for this compound and Icatibant, focusing on their binding affinity and functional antagonism at the bradykinin B2 receptor.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Assay System | Species | Parameter | Value (nM) | Citations |
| This compound | IMR-90 Cells | Human | IC₅₀ | 2.9 | [5][6] |
| IMR-90 Cells | Human | Kᵢ | 0.36 | [5][6] | |
| A431 Cells | Human | IC₅₀ | 2.0 | [7] | |
| CHO Cells (recombinant) | Human | IC₅₀ | 2.9 | [8] | |
| Ileum Membranes | Guinea Pig | IC₅₀ | 0.56 | [5] | |
| Uterus Membranes | Rat | IC₅₀ | 1.5 | [5][9] | |
| Icatibant | A-431 Cells | Human | IC₅₀ | 1.07 | [10][11] |
| A-431 Cells | Human | Kᵢ | 0.798 | [10][11] | |
| Ileum Preparations | Guinea Pig | IC₅₀ | 1.07 | [12] | |
| Ileum Preparations | Guinea Pig | Kᵢ | 0.798 | [12] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay System | Species | Parameter | Value | Citations |
| This compound | Umbilical Vein | Human | pA₂ | 8.2 | [13] |
| Ileum Contraction | Guinea Pig | pA₂ | 9.2 | [5][6] | |
| Uterus Contraction | Rat | pA₂ | 9.1 | [14] | |
| Ileum Contraction | Guinea Pig | IC₅₀ | 7.9 nM | [5] | |
| Icatibant | Umbilical Vein | Human | pA₂ | 8.06 | [15][16] |
| Recombinant B2R (Ca²⁺) | Human | Kᵦ | 2.81 nM | [15][16] | |
| Ileum Contraction | Guinea Pig | pA₂ | 8.42 | [12] | |
| Uterus Contraction | Rat | IC₅₀ | 4.9 nM | [12] |
Table 3: In Vivo Functional Antagonism
| Compound | Assay | Species | Administration | Parameter | Value | Citations |
| This compound | BK-Induced Bronchoconstriction | Guinea Pig | Oral | ED₅₀ | 0.075 mg/kg | [5][7] |
| Carrageenin-Induced Paw Edema | Rat | Oral | ED₅₀ | 6.8 mg/kg | [5] | |
| BK-Induced Blood Pressure Reflex | Rat | Subcutaneous | ID₅₀ | 1.1 µmol/kg | [17][18] | |
| Icatibant | BK-Induced Blood Pressure Reflex | Rat | Subcutaneous | ID₅₀ | 8.5 nmol/kg | [17][18] |
Signaling Pathways and Experimental Workflows
Visualizations of the relevant biological pathway and a typical experimental workflow provide a clearer context for the data presented.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for pA₂ Determination.
Experimental Protocols
The quantitative data presented in this guide are derived from established pharmacological assays. The methodologies for these key experiments are detailed below.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitor concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound and Icatibant for the B2 receptor.
-
Materials:
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [³H]-BK.
-
Increasing concentrations of the unlabeled antagonist (this compound or Icatibant) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters, representing bound [³H]-BK, is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [³H]-BK is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]
In Vitro Functional Assays (Schild Analysis)
These experiments measure the ability of an antagonist to inhibit the functional response induced by an agonist, providing a measure of potency (pA₂). The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[19][20]
-
Objective: To determine the pA₂ value of this compound and Icatibant, indicating their potency as functional antagonists.
-
Model Systems:
-
Procedure (Smooth Muscle Contraction):
-
The isolated tissue is equilibrated in an organ bath under physiological conditions.
-
A cumulative concentration-response curve to bradykinin is generated to determine the EC₅₀ (the concentration producing 50% of the maximal response).
-
The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period.[14]
-
A second cumulative concentration-response curve for bradykinin is generated in the presence of the antagonist.
-
Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
-
Data Analysis:
-
The shift in the bradykinin concentration-response curve caused by the antagonist is quantified by calculating the dose ratio (the ratio of the EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence).
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA₂ value is determined from the x-intercept of the Schild regression line. A slope of approximately 1 suggests competitive antagonism.[14][20]
-
Discussion and Comparative Analysis
Both this compound and Icatibant are highly potent antagonists of the bradykinin B2 receptor, but their profiles exhibit important differences.
-
In Vitro Potency: In receptor binding assays, both compounds demonstrate high affinity, with Kᵢ values in the sub-nanomolar to low nanomolar range.[5][6][10][11] For instance, this compound has a Kᵢ of 0.36 nM on human IMR-90 cells, while Icatibant has a Kᵢ of 0.798 nM on human A-431 cells, indicating very strong binding for both.[5][6][10][11] In functional assays, this compound often appears more potent. In the guinea pig ileum, this compound has a pA₂ of 9.2, which is significantly higher than the 8.42 reported for Icatibant in the same tissue, suggesting roughly a 6-fold higher potency in this model.[5][6][12] Similarly, in the human umbilical vein, this compound (pA₂ = 8.2) is slightly more potent than Icatibant (pA₂ = 8.06).[13][15][16]
-
Mode of Antagonism: The mode of action can differ depending on the tissue. This compound behaves as a competitive antagonist in the rat uterus (Schild plot slope of ~1.0) and human umbilical vein.[13][14] However, in other preparations like the guinea pig ileum, it can exhibit non-competitive characteristics.[14] Icatibant is also frequently described as a non-competitive or insurmountable antagonist.[21][22]
-
In Vivo Potency and Pharmacokinetics: A key differentiator emerges from in vivo studies. In a direct head-to-head comparison in rats measuring the inhibition of bradykinin-induced blood pressure reflexes, subcutaneously administered Icatibant was profoundly more potent (ID₅₀ of 8.5 nmol/kg) than subcutaneous this compound (ID₅₀ of 1.1 µmol/kg).[17][18] This indicates that Icatibant is over 100 times more potent in this specific in vivo model when delivered via injection. However, the most significant advantage of this compound is its oral bioavailability, a characteristic Icatibant lacks.[5][7] this compound effectively inhibits bradykinin-induced responses in animals after oral administration, highlighting its potential as a conveniently administered therapeutic.[5]
Conclusion
This compound and Icatibant (Hoe-140) are both highly potent and selective antagonists of the bradykinin B2 receptor.
-
Icatibant is a peptide-based antagonist with extremely high in vivo potency when administered subcutaneously, which has led to its successful clinical use for acute conditions like HAE attacks.[4][17][18]
-
This compound is a non-peptide antagonist that often demonstrates equal or superior potency in in vitro functional assays.[5][6][13] While its potency in vivo is lower than Icatibant's, its critical advantage is its oral activity, making it a valuable tool for studies requiring chronic dosing and a promising lead for the development of orally administered therapies for bradykinin-mediated diseases.[5][7]
The choice between these two antagonists depends on the specific research or therapeutic context, balancing the need for the absolute in vivo potency of Icatibant against the oral bioavailability and convenient administration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Icatibant - Wikipedia [en.wikipedia.org]
- 4. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FK-3657 | bradykinin (BK)-B2 receptor antagonist | CAS# 167838-64-4 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonistic effects of FR 173657 on human, pig, rabbit, and guinea pig kinin receptors: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 16. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 20. neuron.mefst.hr [neuron.mefst.hr]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Orally Active FR173657 vs. Injectable Bradykinin B2 Receptor Antagonists: A Comparative Guide for Researchers
In the landscape of inflammatory and pain research, the development of bradykinin B2 receptor antagonists marks a significant advancement. These agents hold therapeutic promise for a variety of conditions mediated by bradykinin, including angioedema, inflammatory pain, and respiratory diseases. A key divergence in the development of these antagonists lies in their route of administration, with orally active compounds like FR173657 presenting a compelling alternative to injectable antagonists such as Icatibant. This guide provides a detailed comparison of the advantages of orally active this compound versus injectable B2 receptor antagonists, supported by experimental data, to inform researchers and drug development professionals.
Introduction to Bradykinin B2 Receptor Antagonism
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the activation of the B2 receptor, a G-protein coupled receptor. This activation triggers a signaling cascade leading to increased vascular permeability, vasodilation, and the sensation of pain. Consequently, blocking the B2 receptor is a rational therapeutic strategy to mitigate these effects. While injectable peptide-based antagonists like Icatibant have been successfully developed and approved for conditions such as hereditary angioedema (HAE), the pursuit of non-peptide, orally bioavailable antagonists like this compound offers significant advantages in terms of patient convenience and potential for chronic administration.[1][2][3][4][5][6][7]
This compound is a potent and selective non-peptide bradykinin B2 receptor antagonist that has demonstrated efficacy in various preclinical models of inflammation and pain.[3][8][9][10][11][12] Its key advantage lies in its oral activity, a feature that distinguishes it from the first and second generations of peptide-based antagonists.[3][8]
Comparative Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and the injectable antagonist Icatibant, providing a quantitative basis for comparison.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | This compound (Oral) | Icatibant (Subcutaneous) | References |
| Bioavailability | 44% (in rats) | ~97% (in humans) | [2][13][14][15] |
| Route of Administration | Oral | Subcutaneous Injection | [1][4][16] |
| Tmax (Time to Peak Concentration) | Not explicitly stated | ~0.75 hours | [2][13][14][17] |
| Half-life (t1/2) | Not explicitly stated | ~1.4 - 2.0 hours | [3][17] |
| Dosing Regimen | Dependent on indication (preclinical) | 30 mg as needed for HAE attacks | [1][4][16] |
Table 2: In Vivo Efficacy Comparison
| Experimental Model | This compound (Oral) | Icatibant (Subcutaneous) | References |
| Bradykinin-induced Bronchoconstriction (guinea pig) | ED50: 0.075 mg/kg | ID50: 8.5 nmol/kg (in rats, for blood pressure reflex) | [3][11][13][16][18] |
| Carrageenan-induced Paw Edema (rat) | ED50: 6.8 mg/kg | Data not available in searched documents | [8][15][18][19] |
| Bradykinin-induced Nociception (rat) | Abolished at 5 µmol/kg (p.o.) | Significant inhibition at lower doses (ID50 8.5 nmol/kg for blood pressure reflex) | [13][16][20] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Bradykinin-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the ability of a compound to inhibit the bronchoconstriction induced by bradykinin.
Protocol:
-
The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.
-
Pulmonary resistance is monitored as an index of bronchoconstriction.
-
A baseline pulmonary resistance is established.
-
The test compound (e.g., this compound) is administered orally via gavage at predetermined times before the bradykinin challenge. The vehicle is administered to the control group.
-
Bradykinin is administered intravenously at a dose known to cause a significant increase in pulmonary resistance (e.g., 5 µg/kg).[3][11]
-
The peak increase in pulmonary resistance is recorded.
-
The percentage inhibition of the bradykinin-induced bronchoconstriction by the test compound is calculated by comparing the response in the treated group to the control group.
-
An ED50 value (the dose causing 50% inhibition) can be determined by testing a range of doses of the antagonist.[3][11][18]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of a compound on acute, localized inflammation.
Protocol:
-
Male Sprague-Dawley rats are used for the experiment.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound) is administered orally. The control group receives the vehicle.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution in saline) is administered into the right hind paw to induce inflammation and edema.[9][19][24][25]
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15][19][25]
-
The increase in paw volume (edema) is calculated by subtracting the basal paw volume from the post-treatment paw volume.
-
The percentage inhibition of edema is calculated by comparing the edema in the treated group to the control group.
-
An ED50 value can be calculated from the dose-response curve.[15][18]
Mandatory Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway and antagonist mechanism.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing of antagonists.
Conclusion
The primary advantage of an orally active bradykinin B2 receptor antagonist like this compound lies in its route of administration, which offers enhanced patient compliance and the potential for long-term therapeutic use in chronic inflammatory conditions. While injectable antagonists like Icatibant demonstrate high bioavailability and rapid onset of action, which is crucial for acute conditions like HAE attacks, the development of oral alternatives represents a significant step forward in expanding the therapeutic applications of B2 receptor antagonism. The preclinical data for this compound indicates potent and selective antagonism of the B2 receptor with in vivo efficacy in models of inflammation and pain. Further clinical development of orally active B2 receptor antagonists is warranted to fully realize their therapeutic potential.
References
- 1. droracle.ai [droracle.ai]
- 2. These highlights do not include all the information needed to use ICATIBANT INJECTION safely and effectively. See full prescribing information for ICATIBANT INJECTION. ICATIBANT injection, for subcutaneous use Initial U.S. Approval: 2011 [dailymed.nlm.nih.gov]
- 3. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icatibant (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 10. Population Pharmacokinetics and Exposure-Response Analyses to Guide Dosing of Icatibant in Pediatric Patients With Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the orally active non-peptide bradykinin B2 receptor antagonist, this compound, on plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. icatibantinjection.com [icatibantinjection.com]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. medicine.com [medicine.com]
- 18. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The bronchoconstrictor action of bradykinin in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of captopril (SQ 14,225) on bradykinin-induced bronchoconstriction in the anesthetized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FR173657 and Other Nonpeptide Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nonpeptide bradykinin B2 receptor antagonist FR173657 with other relevant antagonists. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Bradykinin B2 Receptor Antagonism
The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is widely expressed in various tissues and plays a crucial role in mediating the physiological and pathological effects of bradykinin. These effects include vasodilation, increased vascular permeability, pain, and inflammation.[1][2] Consequently, antagonism of the B2 receptor is a promising therapeutic strategy for a range of conditions, including inflammatory disorders, pain, and angioedema.[1] While peptide-based antagonists like Icatibant have seen clinical use, nonpeptide antagonists such as this compound offer potential advantages in terms of oral bioavailability and metabolic stability.[1][3]
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and other selected nonpeptide and peptide bradykinin B2 receptor antagonists. Data is presented to facilitate a comparative analysis of their performance across different experimental models.
Table 1: In Vitro Binding Affinity of Bradykinin B2 Receptor Antagonists
| Compound | Species/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | pKi | Reference |
| This compound | Human (IMR-90 cells) | [³H]-BK Binding | 2.9 | 0.36 | - | [4] |
| Guinea-pig (ileum) | [³H]-BK Binding | 0.56 | - | - | [5] | |
| Rat (uterus) | [³H]-BK Binding | 1.5 | - | - | [5] | |
| Mouse (lung) | [³H]-BK Binding | - | - | 8.6 | [6] | |
| Mouse (ileum) | [³H]-BK Binding | - | - | 8.2 | [6] | |
| Fasitibant (MEN16132) | Human (CHO cells) | [³H]-Bradykinin Binding | - | ~0.032 | 10.5 | [2] |
| Human (IMR-90 cells) | [³H]-Bradykinin Binding | - | ~0.032 | 10.5 | [2] | |
| Guinea Pig (Ileum) | [³H]-Bradykinin Binding | - | ~0.63 | 10.2 | [2] | |
| Rat (uterus) | [³H]-Bradykinin Binding | - | - | 10.4 | [7][8] | |
| Rat (airways) | [³H]-Bradykinin Binding | - | - | 10.1 | [7][8] | |
| Anatibant (LF22-0542) | Human (recombinant) | Not Specified | - | 0.67 | - | [2][4] |
| Rat (recombinant) | Not Specified | - | 1.74 | - | [2][4] | |
| Guinea Pig (recombinant) | Not Specified | - | 1.37 | - | [2][4] | |
| WIN 64338 | Human (IMR-90 cells) | [³H]-Bradykinin Binding | - | 64 | - | [2][5][9] |
| Guinea Pig (Trachea) | [³H]-Bradykinin Binding | - | 50.9 | - | [2] | |
| Icatibant (Hoe-140) (Peptide) | Human (A-431 cells) | [³H]-BK Binding | 1.07 | 0.798 | - | [10][11] |
| Guinea-pig (ileum) | [³H]-BK Binding | 1.07 | 0.798 | - | [12] | |
| Rat (uterus) | [³H]-Bradykinin Binding | - | - | 10.9 | [7][8] | |
| Rat (airways) | [³H]-Bradykinin Binding | - | - | 10.5 | [7][8] |
Table 2: In Vitro Functional Antagonist Potency of Bradykinin B2 Receptor Antagonists
| Compound | Species/Tissue | Assay Type | pA2 | pKB | Reference |
| This compound | Guinea-pig (ileum) | Contraction | 9.2 | - | [5][13] |
| Rabbit (iris sphincter muscle) | Contraction | - | 7.9 | [2][11] | |
| Human (urinary bladder) | Contraction | - | 8.6 | [14] | |
| Rat (urinary bladder) | Contraction | 8.1 | - | [14] | |
| Fasitibant (MEN16132) | Rat (uterus) | Contraction | - | 9.7 | [7][8] |
| Rat (urinary bladder) | Contraction | - | 9.7 | [7][8] | |
| Anatibant (LF22-0542) | INT407 cells | IP Formation | - | 8.5-8.7 | [4] |
| WIN 64338 | Human (IMR-90 cells) | ⁴⁵Ca²⁺ Efflux | 7.1 | - | [5][9] |
| Guinea-pig (ileum) | Contraction | 8.2 | - | [5][9] | |
| Icatibant (Hoe-140) (Peptide) | Guinea-pig (ileum) | Contraction | 8.42 | - | [12][13] |
| Human (urinary bladder) | Contraction | - | 8.4 | [14] | |
| Rat (urinary bladder) | Contraction | 8.0 | - | [7][8][14] | |
| Rat (uterus) | Contraction | - | 8.8 | [7][8] |
Table 3: In Vivo Efficacy of Bradykinin B2 Receptor Antagonists
| Compound | Species | Model | Route | ED50 / ID50 | Reference |
| This compound | Guinea-pig | BK-induced bronchoconstriction | p.o. | 0.075 mg/kg | [4][5] |
| Rat | Carrageenin-induced paw edema | p.o. | 6.8 mg/kg | [4][5] | |
| Rat | BK-induced blood pressure reflexes | s.c. | 1.1 µmol/kg | [2][11] | |
| Rabbit | BK-induced hypotension | i.v. | 57 nmol/kg | [10] | |
| Guinea-pig | BK-induced hypotension | i.v. | 215 nmol/kg | [10] | |
| Rat | BK-induced hypotension | i.v. | 187 nmol/kg | [10] | |
| Rat | Caerulein-induced pancreatitis | p.o. | >500 nmol/kg | [15][16] | |
| Rat | Caerulein-induced pancreatitis | s.c. | >30 nmol/kg | [15][16] | |
| Icatibant (Hoe-140) (Peptide) | Rat | BK-induced blood pressure reflexes | s.c. | 8.5 nmol/kg | [2][11] |
| Rat | Caerulein-induced pancreatitis | s.c. | 3 nmol/kg | [15][16] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for assessing antagonist binding affinity.
Detailed Experimental Protocols
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human or other species' bradykinin B2 receptor (e.g., from IMR-90 or CHO cells).[2][5]
-
[³H]-Bradykinin (Radioligand).[2]
-
Test nonpeptide antagonist (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).[1]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[1]
-
96-well filter plates with glass fiber filters.[1]
-
Scintillation fluid and a scintillation counter.[1]
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test antagonist in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Bradykinin (typically near its Kd value), and the serially diluted antagonist. To determine non-specific binding, a high concentration of unlabeled bradykinin is used instead of the antagonist.[1]
-
Initiation: Add the cell membrane preparation to each well to start the binding reaction.
-
Equilibration: Incubate the plate at room temperature for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1]
-
Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates, a downstream signaling event of B2 receptor activation.
Materials:
-
A cell line expressing the bradykinin B2 receptor (e.g., CHO cells).[2]
-
Bradykinin (agonist).
-
Test nonpeptide antagonist.
-
Cell culture medium.
-
Stimulation buffer containing lithium chloride (LiCl) to prevent IP degradation.[2]
-
A commercially available IP1 HTRF assay kit.[2]
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow them to an appropriate confluency.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the test antagonist.
-
Stimulation: Add bradykinin to the wells to stimulate the B2 receptors and incubate for a defined period (e.g., 30-60 minutes).[2]
-
Lysis and Detection: Lyse the cells and follow the protocol of the IP1 HTRF assay kit to measure the accumulation of IP1.
-
Data Analysis: The data are used to generate concentration-response curves and determine the potency of the antagonist (e.g., pKB).[2]
In Vivo Models
Bradykinin-Induced Hypotension: Anesthetized animals (e.g., rats, rabbits, guinea pigs) are instrumented to monitor blood pressure. The antagonist is administered intravenously, followed by an intravenous challenge with bradykinin. The dose of the antagonist that inhibits the hypotensive response to bradykinin by 50% (ID50) is determined.[10]
Carrageenin-Induced Paw Edema: This is a common model of acute inflammation. The antagonist is administered orally or subcutaneously before the injection of carrageenan into the paw of a rat. The swelling of the paw is measured over time, and the dose of the antagonist that reduces the edema by 50% (ED50) is calculated.[4][5]
Conclusion
This compound is a potent and orally active nonpeptide bradykinin B2 receptor antagonist.[3][4][5] Its binding affinity and functional potency are comparable to or, in some models, exceed those of other nonpeptide antagonists like WIN 64338. When compared to the peptide antagonist Icatibant, this compound demonstrates comparable in vitro potency in some assays but may have a shorter duration of action in vivo for certain effects.[14] The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired route of administration, duration of action, and the specific animal model being used. This guide provides a foundational dataset to aid in this selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
A Head-to-Head In Vivo Comparison of FR173657 and Other B2 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the non-peptide bradykinin B2 receptor antagonist, FR173657, with other B2 antagonists, supported by experimental data.
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor. Antagonists of this receptor are of significant interest for their potential therapeutic applications in a variety of inflammatory conditions, including pain, edema, and allergic reactions. This guide focuses on the in vivo efficacy of this compound, a non-peptide B2 antagonist, in comparison to the well-characterized peptide antagonist, icatibant (formerly Hoe-140).
Data Presentation: In Vivo Efficacy of this compound vs. Icatibant
The following table summarizes the quantitative data from various in vivo studies, offering a direct comparison of the potency of this compound and icatibant in different animal models of inflammation and nociception.
| Parameter | Animal Model | This compound | Icatibant (Hoe-140) | Route of Administration | Reference |
| ED50 | Bradykinin-induced bronchoconstriction (Guinea Pig) | 0.075 mg/kg | - | Oral | [1] |
| ED50 | Dextran sulfate-induced bronchoconstriction (Guinea Pig) | 0.057 mg/kg | - | Oral | [1] |
| ED50 | Carrageenin-induced paw edema (Rat) | 6.8 mg/kg | - | Oral | [1] |
| ID50 | Bradykinin-induced blood pressure reflexes (Rat) | 1.1 µmol/kg | 8.5 nmol/kg | Subcutaneous (s.c.) | [2][3] |
| Effective Dose | Caerulein-induced pancreatitis (Rat) | ≥ 30 nmol/kg | 3 nmol/kg | Subcutaneous (s.c.) | [4][5] |
| Effective Dose | Caerulein-induced pancreatitis (Rat) | ≥ 500 nmol/kg | - | Peroral (p.o.) | [4][5] |
| Effective Dose | Xylene- or cyclophosphamide-induced cystitis (Rat) | 300 nmol/kg | - | Subcutaneous (s.c.) | [4][5] |
| Effective Dose | Collagenase-induced cutaneous inflammation (Guinea Pig) | 10 µmol/kg | 300 nmol/kg | Subcutaneous (s.c.) | [4][5] |
| Effective Dose | Bradykinin-induced nociceptive behavior (Rat) | 0.3 µmol/kg (s.c.), 5 µmol/kg (p.o.) | - | Subcutaneous & Peroral | [2][3] |
Key Findings from In Vivo Studies
This compound has demonstrated potent and selective antagonism of the bradykinin B2 receptor in a variety of in vivo models.[1] A key advantage of this compound is its oral bioavailability, a significant feature for a non-peptide antagonist.[1]
When compared directly with the peptide antagonist icatibant, this compound generally requires higher doses to achieve similar efficacy when administered subcutaneously.[2][3][4][5] For instance, in a rat model of bradykinin-induced blood pressure reflexes, the ID50 for subcutaneously administered this compound was 1.1 µmol/kg, whereas icatibant was significantly more potent with an ID50 of 8.5 nmol/kg.[2][3] Similarly, in a model of pancreatitis, subcutaneous icatibant was effective at a 10-fold lower dose than this compound.[4][5]
Despite the lower potency with systemic administration compared to icatibant, the oral activity of this compound represents a major advancement in B2 receptor antagonist development, offering a more convenient administration route for potential therapeutic use.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Bradykinin-Induced Bronchoconstriction in Guinea Pigs
-
Animals: Male Hartley guinea pigs.
-
Procedure: Animals are anesthetized, and bronchoconstriction is measured as an increase in respiratory overflow volume. Bradykinin is administered intravenously to induce bronchoconstriction.
-
Antagonist Administration: this compound is administered orally at various doses prior to the bradykinin challenge.
-
Data Analysis: The dose of the antagonist that causes a 50% inhibition of the bradykinin-induced bronchoconstriction (ED50) is calculated.[1]
Carrageenin-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A subplantar injection of carrageenin is administered to the right hind paw to induce localized edema. Paw volume is measured at various time points after the injection.
-
Antagonist Administration: this compound is administered orally prior to the carrageenin injection.
-
Data Analysis: The dose of the antagonist that causes a 50% inhibition of the paw edema at a specific time point (ED50) is determined.[1]
Bradykinin-Induced Blood Pressure Reflexes in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Animals are anesthetized, and blood pressure is continuously monitored. Bradykinin is administered intraperitoneally to induce a reflex fall in blood pressure.
-
Antagonist Administration: this compound or icatibant is administered subcutaneously before the bradykinin challenge.
-
Data Analysis: The dose of the antagonist that inhibits the bradykinin-induced hypotensive response by 50% (ID50) is calculated.[2][3]
Mandatory Visualization
Signaling Pathway of Bradykinin B2 Receptor and Antagonist Action
Caption: Bradykinin B2 receptor signaling pathway and antagonist inhibition.
General Experimental Workflow for In Vivo Antagonist Comparison
Caption: Workflow for in vivo comparison of B2 receptor antagonists.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the non-peptide B2 receptor antagonist this compound in models of visceral and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the non-peptide B2 receptor antagonist this compound in models of visceral and cutaneous inflammation | Semantic Scholar [semanticscholar.org]
Cross-Reactivity Profile of FR173657 with G-Protein Coupled Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FR173657 is a potent and highly selective nonpeptide antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation and pain.[1][2][3] This guide provides a comprehensive comparison of the cross-reactivity of this compound with other GPCRs, supported by available experimental data. The information presented is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.
Quantitative Cross-Reactivity Data
This compound exhibits high affinity for the bradykinin B2 receptor across multiple species. While comprehensive screening data against a wide panel of GPCRs is not publicly available, several studies have investigated its selectivity against a range of other receptors. The available data consistently demonstrates a high degree of selectivity for the B2 receptor.
| Receptor Target | Species | Assay Type | Quantitative Data (IC50/pA2/pKB) | Reference |
| Bradykinin B2 | Human | Radioligand Binding | IC50: 2.9 nM | [3] |
| Functional (human umbilical vein) | pA2: 8.2 | [1] | ||
| Pig | Radioligand Binding | IC50: 0.56 nM | [3] | |
| Functional (coronary artery) | pKB: 9.2 | [1] | ||
| Rat | Radioligand Binding | IC50: 1.5 nM | [3] | |
| Guinea Pig | Functional (ileum) | pKB: 9.2 | [1] | |
| Rabbit | Functional (jugular vein) | pA2: 8.9 | [1] | |
| Bradykinin B1 | Human, Pig, Rabbit | Functional Assays | Inactive/No antagonism | [1][2] |
| Angiotensin II Receptor | Not specified | Functional (rabbit jugular vein) | Inactive/No effect | [2] |
| Adrenergic Receptors (Noradrenaline) | Not specified | Functional (human umbilical vein) | Inactive/No effect | [2] |
| Muscarinic Receptors (Acetylcholine) | Not specified | Functional (guinea pig ileum) | Inactive/No effect | [2] |
| Histamine Receptors | Not specified | Functional (guinea pig ileum) | Inactive/No effect | [2] |
| Serotonin (5-HT) Receptors | Not specified | Functional (human umbilical vein) | Inactive/No effect | [2] |
| Endothelin-1 Receptors | Not specified | Functional (human umbilical vein) | Inactive/No effect | [2] |
| Substance P Receptors | Not specified | Functional (rabbit jugular vein) | Inactive/No effect | [2] |
Note: pA2 and pKB values are negative logarithms of the antagonist's molar concentration that produces a 2-fold shift in the agonist's concentration-response curve. Higher values indicate greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. "Inactive" or "No effect" indicates that the compound did not produce a significant effect at the concentrations tested in the respective studies.
Experimental Protocols
The selectivity of this compound has been determined using a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the target receptor (e.g., Bradykinin B2) and potential off-target receptors.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]bradykinin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.
-
-
Incubation and Separation:
-
The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Isolated Tissue Contraction)
Objective: To assess the functional antagonist activity of this compound at the target receptor and its lack of activity at other receptors.
Methodology:
-
Tissue Preparation:
-
A specific tissue known to express the receptor of interest and exhibit a functional response to its agonist is isolated (e.g., guinea pig ileum for bradykinin B2, acetylcholine, and histamine receptors).
-
The tissue is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
-
Concentration-Response Curve:
-
A cumulative concentration-response curve for the specific agonist (e.g., bradykinin) is generated to establish a baseline response.
-
The tissue is then incubated with a fixed concentration of the antagonist (this compound) for a specific period.
-
A second concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The magnitude of the rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to determine the antagonist's potency.
-
For competitive antagonists, the pA2 value is calculated using the Schild equation. For non-competitive antagonists, the pKB value is determined.
-
To assess cross-reactivity, the same protocol is followed using agonists for other receptors (e.g., acetylcholine, histamine, serotonin) to confirm that this compound does not affect their induced responses.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Antagonistic effects of FR 173657 on human, pig, rabbit, and guinea pig kinin receptors: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
FR173657: A Comparative Analysis of Efficacy in Visceral Versus Cutaneous Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of FR173657, a non-peptide bradykinin B2 receptor antagonist, in preclinical models of visceral and cutaneous inflammation. Data is compared with the established peptide-based antagonist, icatibant, to offer a clear perspective on the relative performance of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Executive Summary
This compound demonstrates efficacy in mitigating inflammatory responses in both visceral and cutaneous models. Notably, it is orally active, a significant advantage over the peptide antagonist icatibant. Generally, this compound requires higher doses than icatibant to achieve similar effects when administered subcutaneously. This guide presents the available data to facilitate an informed assessment of its potential as a therapeutic agent.
Data Presentation: Efficacy of this compound vs. Icatibant
The following tables summarize the quantitative data on the efficacy of this compound and icatibant in various animal models of inflammation.
Table 1: Efficacy in a Model of Visceral Inflammation (Caerulein-Induced Pancreatitis in Rats)
| Compound | Administration Route | Dose | Effect on Edema Formation | Effect on Tissue Enzyme Retention |
| This compound | Peroral (p.o.) | 500 nmol/kg | Inhibition | Inhibition |
| Subcutaneous (s.c.) | 30 nmol/kg | Inhibition | Inhibition | |
| Icatibant | Subcutaneous (s.c.) | 3 nmol/kg | Effective Inhibition | Effective Inhibition[1] |
Table 2: Efficacy in a Model of Visceral Inflammation (Cystitis in Rats)
| Compound | Administration Route | Dose | Effect on Protein Extravasation | Model |
| This compound | Subcutaneous (s.c.) | 300 nmol/kg | Abolished | Xylene-induced & Cyclophosphamide-induced |
| Icatibant | Subcutaneous (s.c.) | Not explicitly stated | Effective | Not explicitly stated |
Table 3: Efficacy in a Model of Cutaneous Inflammation (Collagenase-Induced Edema in Guinea Pigs)
| Compound | Administration Route | Dose for Equieffective Attenuation of Edema |
| This compound | Subcutaneous (s.c.) | 10 µmol/kg |
| Icatibant | Subcutaneous (s.c.) | 300 nmol/kg |
Experimental Protocols
Detailed methodologies for key experimental models are provided below.
Caerulein-Induced Pancreatitis in Rats (Visceral Inflammation)
This model mimics acute pancreatitis, characterized by edema and premature activation of digestive enzymes within the pancreas.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Pancreatitis: Anesthetized rats receive an intravenous infusion of caerulein, a cholecystokinin analogue, at a supramaximal dose (e.g., 5 to 10 µg/kg/h) for a defined period (e.g., 12 hours).[2] This hyperstimulation leads to pancreatic injury.
-
Drug Administration: this compound is administered either orally (p.o.) or subcutaneously (s.c.) at various doses prior to or during caerulein infusion. Icatibant is administered subcutaneously.
-
Outcome Measures:
-
Pancreatic Edema: Assessed by measuring the pancreatic water content (wet weight vs. dry weight) or through imaging techniques.[2]
-
Tissue Enzyme Retention/Release: Measurement of amylase and lipase activity in serum and pancreatic tissue homogenates.[1] Histological analysis can also be performed to assess acinar cell necrosis and inflammatory cell infiltration.
-
Cyclophosphamide- and Xylene-Induced Cystitis in Rats (Visceral Inflammation)
These models induce bladder inflammation, leading to increased vascular permeability.
-
Animals: Female Sprague-Dawley rats.
-
Induction of Cystitis:
-
Cyclophosphamide-induced: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) is administered, which is metabolized to the irritant acrolein, causing bladder inflammation.
-
Xylene-induced: Intravesical instillation of xylene solution into the bladder of anesthetized rats.
-
-
Drug Administration: this compound or icatibant is administered subcutaneously at specified doses before or after the induction of cystitis.
-
Outcome Measures:
-
Protein Extravasation (Vascular Permeability): Quantified by measuring the leakage of Evans blue dye into the bladder tissue. The dye is injected intravenously, and after a set time, the bladder is removed, and the amount of extravasated dye is determined spectrophotometrically.
-
Collagenase-Induced Cutaneous Edema in Guinea Pigs (Cutaneous Inflammation)
This model is used to assess acute cutaneous inflammation and edema formation.
-
Animals: Anesthetized guinea pigs.
-
Induction of Edema: A subcutaneous (s.c.) injection of collagenase from Clostridium histolyticum into a defined skin area (e.g., the back).
-
Drug Administration: this compound or icatibant is administered subcutaneously at various doses prior to the collagenase injection.
-
Outcome Measures:
-
Edema Formation: The extent of edema is quantified by measuring the increase in skin thickness or by measuring the accumulation of a co-injected dye (e.g., Evans blue) in the inflamed tissue.
-
Mandatory Visualization
Signaling Pathway of Bradykinin B2 Receptor and Inhibition by this compound
Caption: Bradykinin B2 receptor signaling pathway and its inhibition by this compound.
General Experimental Workflow for Evaluating Anti-Inflammatory Agents
Caption: A generalized workflow for in vivo evaluation of anti-inflammatory compounds.
References
- 1. Effects of the bradykinin antagonist, icatibant (Hoe 140), on pancreas and liver functions during and after caerulein-induced pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The recovery of acute pancreatitis depends on the enzyme amount stored in zymogen granules at early stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Competitive Landscape of Bradykinin B2 Receptor Antagonism: A Comparative Guide to FR173657
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antagonistic properties of FR173657, a non-peptide bradykinin B2 receptor antagonist. Through a detailed examination of its competitive and non-competitive interactions, supported by experimental data and methodological insights, this document serves as a crucial resource for researchers investigating kinin system pharmacology and developing novel therapeutics.
This compound: A Profile of a Selective B2 Receptor Antagonist
This compound is a potent and selective antagonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and vasodilation.[1][2] Unlike first-generation peptide-based antagonists, this compound is an orally active, non-peptide molecule, representing a significant advancement in the development of kinin receptor modulators. Its mechanism of action, however, exhibits a notable dependency on the species and tissue type being investigated, displaying both competitive and non-competitive antagonism.
Competitive vs. Non-Competitive Antagonism of this compound
The nature of this compound's antagonism varies across different biological systems, a critical consideration for the design and interpretation of preclinical studies.
-
Competitive Antagonism: In studies involving human and rabbit B2 receptors, as well as the rat isolated uterus, this compound acts as a competitive antagonist.[1][3] This mode of action is characterized by a parallel rightward shift in the concentration-response curve of an agonist (e.g., bradykinin) without a change in the maximum response. The Schild plot for this interaction yields a slope close to unity.[3]
-
Non-Competitive Antagonism: Conversely, in preparations from pigs and guinea pigs, and in the rabbit isolated iris sphincter muscle, this compound demonstrates non-competitive antagonism.[1][4] This is evidenced by a depression of the maximal effect of bradykinin, a phenomenon not surmountable by increasing agonist concentrations.[1] In some tissues, such as the guinea-pig isolated ileum and rat isolated duodenum, this compound produces a rightward shift in the concentration-response curve accompanied by a reduction in the maximum response, which is also indicative of non-competitive or insurmountable antagonism.[3]
A key competitor often used for comparative analysis is Icatibant (Hoe-140) , a peptide-based B2 receptor antagonist. Icatibant is generally considered a competitive antagonist and serves as a valuable tool for delineating the specific effects of B2 receptor blockade.[4][5][6]
Quantitative Comparison of Antagonist Potency
The potency of this compound has been quantified across various experimental models. The following tables summarize key affinity and potency values, providing a comparative overview with Icatibant where data is available.
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Species/Tissue | Value | Reference |
| pA2 | Human Umbilical Vein | 8.2 - 9.4 | [1] |
| pA2 | Rabbit Jugular Vein | 8.2 - 9.4 | [1] |
| pA2 | Rat Uterus | 9.1 | [3] |
| pKB | Rabbit Iris Sphincter Muscle | 7.9 | [4] |
| pKB | Guinea Pig Ileum | 8.7 | [3] |
| pKB | Rat Duodenum | 9.0 | [3] |
| IC50 ([3H]BK binding) | Guinea Pig Ileum Membranes | 4.6 x 10⁻¹⁰ M | [2] |
| IC50 ([3H]BK binding) | Guinea Pig Lung Membranes | 8.6 x 10⁻⁹ M | [2] |
| IC50 ([3H]BK binding) | Human A431 Cells | 2.0 x 10⁻⁹ M | [2] |
| IC50 ([3H]BK binding) | Human W138 Cells | 2.3 x 10⁻⁹ M | [2] |
| IC50 ([3H]BK binding) | Human IMR90 Cells | 1.7 x 10⁻⁹ M | [2] |
| IC50 (BK-induced contraction) | Guinea Pig Ileum | 6.1 x 10⁻⁹ M | [2] |
Table 2: In Vivo Potency of this compound vs. Icatibant
| Parameter | Model | This compound | Icatibant (Hoe-140) | Reference |
| ED50 (BK-induced bronchoconstriction, oral) | Guinea Pig | 0.075 mg/kg | Not reported | [2] |
| ID50 (BK-induced blood pressure reflexes, s.c.) | Rat | 1.1 µmol/kg | 8.5 nmol/kg | [4][5] |
| Effective Dose (Pancreatitis, s.c.) | Rat | from 30 nmol/kg | 3 nmol/kg | [6] |
| Effective Dose (Cystitis, s.c.) | Rat | 300 nmol/kg | Not reported | [6] |
| ID50 (BK-induced hypotension, i.v.) | Rabbit | 57 nmol/kg | Not reported | [7] |
| ID50 (BK-induced hypotension, i.v.) | Guinea Pig | 215 nmol/kg | Not reported | [7] |
| ID50 (BK-induced hypotension, i.v.) | Rat | 187 nmol/kg | Not reported | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the antagonism of this compound.
Isolated Organ Bath Assay
This ex vivo technique is used to assess the contractile or relaxant responses of isolated tissues to pharmacological agents.
-
Tissue Preparation: Tissues such as guinea pig ileum, rat uterus, or rabbit jugular vein are dissected and mounted in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for the agonist (bradykinin) to establish a baseline.
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the antagonist (this compound or a comparator) for a defined period.
-
Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis: The shift in the concentration-response curve and any change in the maximum response are analyzed. For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value.
Radioligand Binding Assay
This in vitro assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the bradykinin B2 receptor are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]bradykinin) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the competitor (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide visual representations of the bradykinin B2 receptor signaling pathway, a typical experimental workflow, and the theoretical underpinnings of competitive versus non-competitive antagonism.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Generalized Workflow for Assessing Antagonism.
Caption: Competitive vs. Non-Competitive Antagonism.
Conclusion
This compound stands as a pivotal tool in the study of the kinin system, offering the advantages of a non-peptide, orally active B2 receptor antagonist. However, its complex pharmacological profile, demonstrating both competitive and non-competitive antagonism in a species- and tissue-dependent manner, necessitates careful consideration in experimental design and data interpretation. This guide provides a foundational understanding of this compound's antagonistic properties, supported by quantitative data and methodological overviews, to aid researchers in the strategic application of this compound in their investigations. The comparative data with Icatibant further enriches the context for selecting the appropriate antagonist for specific research questions. As research in this field progresses, a thorough understanding of the nuances of antagonists like this compound will be paramount in unraveling the complexities of bradykinin signaling and developing targeted therapies.
References
- 1. fiveable.me [fiveable.me]
- 2. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. Video: IP3/DAG Signaling Pathway [jove.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. youtube.com [youtube.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
A Comparative Review of FR173657: A Potent, Non-Peptide Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of comparative studies involving FR173657, a non-peptide antagonist of the bradykinin B2 receptor. This compound has been investigated for its potential therapeutic applications in various inflammatory conditions, pain, and other pathologies mediated by bradykinin. This document summarizes its performance in comparison to other alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Executive Summary
This compound is a potent and selective non-peptide antagonist of the bradykinin B2 receptor, demonstrating efficacy in a range of preclinical models of inflammation and nociception. Comparative studies, primarily with the peptide-based antagonist icatibant, highlight this compound's distinct pharmacological profile, including its oral bioavailability. While icatibant often exhibits higher potency in in vitro and some in vivo models, this compound's non-peptide nature and oral activity present significant advantages for potential therapeutic development. This guide will delve into the quantitative comparisons, experimental contexts, and the underlying mechanism of action of this compound.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo efficacy of this compound with other bradykinin B2 receptor antagonists, most notably icatibant.
In Vitro Efficacy
| Compound | Assay | Species/Cell Line | IC50 / pA2 / pKB | Reference |
| This compound | [3H]BK Binding | Guinea Pig Ileum | IC50: 0.46 nM | [1] |
| This compound | [3H]BK Binding | Guinea Pig Lung | IC50: 8.6 nM | [1] |
| This compound | [3H]BK Binding | Human (A431, W138, IMR90 cells) | IC50: 1.7-2.3 nM | [1] |
| This compound | Guinea Pig Ileum Contraction | Guinea Pig | IC50: 6.1 nM | [1] |
| This compound | Guinea Pig Ileum Contraction | Guinea Pig | pKB: 9.2 | [2] |
| This compound | Rabbit Jugular Vein Contraction | Rabbit | pA2: 8.9 | [2] |
| This compound | Human Umbilical Vein Contraction | Human | pA2: 8.2 | [2] |
| This compound | Pig Coronary Artery Relaxation | Pig | pKB: 9.2 | [2] |
| This compound | Rabbit Iris Sphincter Muscle Contraction | Rabbit | pKB: 7.9 | [3] |
| Icatibant | Rabbit Iris Sphincter Muscle Contraction | Rabbit | - | [3] |
In Vivo Efficacy
| Compound | Model | Species | Route of Administration | ED50 / Effective Dose | Reference |
| This compound | Bradykinin-induced Bronchoconstriction | Guinea Pig | Oral | ED50: 0.075 mg/kg | [1] |
| This compound | Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Oral | ED50: 0.057 mg/kg | [1] |
| This compound | Caerulein-induced Pancreatitis (Oedema) | Rat | Oral | 500 nmol/kg | [4] |
| This compound | Caerulein-induced Pancreatitis (Oedema) | Rat | Subcutaneous | 30 nmol/kg | [4] |
| Icatibant | Caerulein-induced Pancreatitis (Oedema) | Rat | Subcutaneous | 3 nmol/kg | [4] |
| This compound | Xylene/Cyclophosphamide-induced Cystitis | Rat | Subcutaneous | 300 nmol/kg | [4] |
| This compound | Collagenase-induced Cutaneous Inflammation | Guinea Pig | Subcutaneous | 10 µmol/kg | [4] |
| Icatibant | Collagenase-induced Cutaneous Inflammation | Guinea Pig | Subcutaneous | 300 nmol/kg | [4] |
| This compound | Bradykinin-induced Nociception | Rat | Subcutaneous | 0.3 µmol/kg (reduction) | [3] |
| This compound | Bradykinin-induced Nociception | Rat | Oral | 5 µmol/kg (abolished) | [3] |
| This compound | Bradykinin-induced Blood Pressure Reflex | Rat | Subcutaneous | ID50: 1.1 µmol/kg | [5] |
| Icatibant | Bradykinin-induced Blood Pressure Reflex | Rat | Subcutaneous | ID50: 8.5 nmol/kg | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Upon activation by its ligand, bradykinin, the B2 receptor initiates a cascade of intracellular signaling events that contribute to inflammation, vasodilation, increased vascular permeability, and pain. This compound, as a competitive antagonist, prevents bradykinin from binding to the B2 receptor, thereby inhibiting these downstream effects.
The binding of bradykinin to the B2 receptor primarily activates Gαq and Gαi proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction and the activation of pro-inflammatory transcription factors. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Bradykinin B2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative studies of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and other antagonists to the bradykinin B2 receptor.
Methodology:
-
Membrane Preparation: Tissues (e.g., guinea pig ileum, lung) or cells expressing the bradykinin B2 receptor are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.[6]
-
Incubation: The membrane preparation is incubated with a radiolabeled bradykinin analog (e.g., [3H]BK) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Caption: Workflow for a Radioligand Binding Assay to determine antagonist affinity.
Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonism of this compound on bradykinin-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record changes in tension.
-
Experimental Procedure: After an equilibration period, cumulative concentration-response curves to bradykinin are generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The inhibitory constant (pA2 or pKB) is calculated from the rightward shift of the concentration-response curves to determine the antagonist's potency.
Caerulein-Induced Pancreatitis in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of acute pancreatitis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. Acute pancreatitis is induced by repeated intraperitoneal injections of caerulein, a cholecystokinin analog that causes overstimulation of pancreatic acinar cells.
-
Drug Administration: this compound or a comparator (e.g., icatibant) is administered, typically orally or subcutaneously, prior to the induction of pancreatitis.
-
Assessment of Pancreatitis: At a predetermined time point after caerulein administration, the animals are euthanized. The pancreas is excised and weighed to assess edema. Blood samples are collected to measure serum levels of pancreatic enzymes (e.g., amylase, lipase).
-
Data Analysis: The effect of the antagonist is determined by comparing the degree of pancreatic edema and the levels of pancreatic enzymes in the treated groups to a vehicle-treated control group.
Dextran Sulfate-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the in vivo efficacy of this compound in a model of airway inflammation and hyperreactivity.
Methodology:
-
Animal Model: Conscious guinea pigs are used. Bronchoconstriction is induced by intravenous administration of dextran sulfate, which activates the kinin-kallikrein cascade, leading to the endogenous release of bradykinin.
-
Measurement of Bronchoconstriction: Airway obstruction is measured using a whole-body plethysmograph to monitor changes in specific airway resistance or by measuring changes in intratracheal pressure in anesthetized, ventilated animals.
-
Drug Administration: this compound is administered orally at various doses prior to the dextran sulfate challenge.
-
Data Analysis: The dose of this compound that causes a 50% inhibition of the bronchoconstrictor response (ED50) is calculated.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide bradykinin B2 receptor antagonist. Comparative studies demonstrate its efficacy in a variety of in vitro and in vivo models of inflammation and pain. While the peptide antagonist icatibant may exhibit greater potency in some assays, this compound's oral bioavailability represents a significant advantage for potential clinical development. The data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field of inflammation, pain, and drug development, facilitating further investigation into the therapeutic potential of bradykinin B2 receptor antagonism.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic effects of FR 173657 on human, pig, rabbit, and guinea pig kinin receptors: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the non-peptide B2 receptor antagonist this compound in models of visceral and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of FR173657: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
FR173657 is a potent and selective nonpeptide bradykinin B2 receptor antagonist.[1][2][3][4] As with any biologically active compound, proper handling and disposal are crucial to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous chemical. The following procedures are based on general best practices for the disposal of laboratory chemical waste.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel must be trained in hazardous waste management.
Personal Protective Equipment (PPE):
A summary of recommended PPE for handling this compound is provided in the table below.
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a certified respirator if handling powders outside of a fume hood. |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as weighing papers, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a chemically resistant material.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps:
-
Dispose of any sharps contaminated with this compound (e.g., needles, broken glass) in a designated, puncture-resistant sharps container.
-
2. Labeling of Waste Containers:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: (E)-3-(6-acetamido-3-pyridyl)-N-[N-[2,4-dichloro-3-[(2-methyl-8-quinolinyl)oxymethyl]phenyl]-N-methylaminocarbonylmethyl]acrylamide
-
The concentration of this compound
-
The date of accumulation
-
The name of the principal investigator and laboratory location
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Provide secondary containment for all liquid waste containers.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Bradykinin B2 Receptor Signaling Pathway
To provide further context on the biological activity of this compound, the following diagram illustrates the bradykinin B2 receptor signaling pathway which this compound antagonizes.
Caption: Antagonistic action of this compound on the B2 receptor.
References
- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling FR173657
Disclaimer: No specific Material Safety Data Sheet (MSDS) for FR173657 is publicly available. The following guidance is based on general laboratory safety principles for handling chemical compounds of unknown toxicity and information available for structurally related compounds such as bradykinin receptor antagonists. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.
Pre-Operational Safety Checklist
Before handling this compound, ensure the following are in place:
-
An updated and accessible laboratory chemical inventory.
-
A designated and clearly labeled area for handling this compound.
-
All required Personal Protective Equipment (PPE) is available, inspected, and fits correctly.
-
Emergency equipment, including a safety shower, eyewash station, and chemical spill kit, is accessible and operational.
-
All personnel have been trained on the procedures outlined in this guide and any lab-specific Standard Operating Procedures (SOPs).
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a conservative approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols of the compound, which could cause eye irritation or injury.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | Prevents skin contact and absorption. The specific glove material should be selected based on the solvent used to dissolve this compound. |
| Body | A fully buttoned or snapped lab coat, preferably chemical-resistant. Consider a disposable gown over the lab coat for added protection. | Protects the skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid compound or creating solutions. All work with the solid should be performed in a certified chemical fume hood. | Prevents inhalation of the compound, which may be harmful.[2] |
| Foot | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
Step-by-Step Handling Procedures
3.1. Preparation and Weighing (Solid Compound)
-
Work Area Preparation: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[3] Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the compound using a tared weigh boat. Avoid creating dust.
-
Container Sealing: Securely seal the primary container of this compound immediately after use.
-
Cleanup: Clean the weighing area and any utensils used with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
3.2. Solution Preparation
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolving: In the chemical fume hood, slowly add the solvent to the vessel containing the weighed this compound. Gently agitate to dissolve.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage and Disposal
4.1. Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed and clearly labeled.
-
Follow any specific storage temperature requirements if provided by the supplier.
4.2. Disposal
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, bench paper, weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for hazardous waste disposal. |
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
